molecular formula C10H9NO B3154709 4-methylisoquinolin-7-ol CAS No. 78234-25-0

4-methylisoquinolin-7-ol

Cat. No.: B3154709
CAS No.: 78234-25-0
M. Wt: 159.18 g/mol
InChI Key: SMNGTNDMNRGKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylisoquinolin-7-ol ( 78234-25-0) is an isoquinoline derivative with the molecular formula C 10 H 9 NO and a molecular weight of 159.18 g/mol [ ]. Isoquinoline alkaloids and their synthetic analogs are a significant class of compounds known for their wide range of bioactivities, making them valuable scaffolds in pharmaceutical and medicinal chemistry research [ ]. The specific placement of the methyl group at the 4-position and the hydroxyl group at the 7-position on the isoquinoline ring system defines this compound's unique chemical properties and reactivity. This structure allows it to serve as a key synthetic intermediate for the development of more complex molecules. Related structural analogs, such as tetrahydroisoquinoline derivatives, have documented use in the synthesis of compounds with anti-histaminic-H2 activity, illustrating the potential of this chemical class in biological applications [ ]. As a building block, 4-Methylisoquinolin-7-ol can be utilized in methodological studies, including visible-light catalysis, and in the structural modification of bioactive natural products [ ]. Handling and Storage: For prolonged stability, this product should be stored sealed in a dry environment, at room temperature [ ]. Important Notice: This product is intended for research purposes only and is not approved for use in humans or animals. It is not intended for medicinal, diagnostic, or edible applications [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylisoquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-5-11-6-8-4-9(12)2-3-10(7)8/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNGTNDMNRGKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-methylisoquinolin-7-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-methylisoquinolin-7-ol, a substituted isoquinoline of interest in medicinal chemistry and materials science. Due to its limited commercial availability and the absence of a registered CAS number in publicly accessible databases, this document focuses on a proposed, robust synthetic route, detailed characterization methodologies, and potential applications based on its structural motifs. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and utilize this compound in their work.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The specific substitution pattern of 4-methylisoquinolin-7-ol, featuring a methyl group at the 4-position and a hydroxyl group at the 7-position, presents a unique electronic and steric profile that could be exploited for targeted drug design and the development of novel functional materials. The hydroxyl group offers a site for further derivatization or hydrogen bonding interactions with biological targets, while the 4-methyl group can influence the planarity and solubility of the molecule.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₀H₉NOCalculated
Molecular Weight 159.19 g/mol Calculated
CAS Number Not available

Proposed Synthesis of 4-methylisoquinolin-7-ol

Given the absence of a commercially available source, a reliable synthetic protocol is essential for accessing 4-methylisoquinolin-7-ol. A plausible and efficient approach is a modification of the Bischler-Napieralski reaction, a classic and robust method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to the desired isoquinoline.[1][2][3]

The proposed synthetic pathway begins with the commercially available starting material, 3-methoxyphenethylamine. The hydroxyl group is protected as a methyl ether to prevent unwanted side reactions during the cyclization step. This protecting group can be efficiently removed in the final step to yield the target phenol.

Synthetic Workflow Diagram

Synthetic_Workflow A 3-Methoxyphenethylamine B N-(2-(3-methoxyphenyl)ethyl)acetamide A->B Acetic Anhydride Pyridine C 7-Methoxy-1,4-dimethyl-3,4-dihydroisoquinoline B->C Bischler-Napieralski Cyclization (POCl3, P2O5) D 7-Methoxy-4-methylisoquinoline C->D Aromatization (Pd/C, heat) E 4-methylisoquinolin-7-ol D->E Demethylation (BBr3)

Caption: Proposed synthetic route to 4-methylisoquinolin-7-ol.

Step-by-Step Experimental Protocol

This protocol is based on established procedures for the Bischler-Napieralski reaction and subsequent aromatization and deprotection steps.[1][2][3][4]

Step 1: Acetylation of 3-Methoxyphenethylamine

  • To a solution of 3-methoxyphenethylamine (1 equivalent) in pyridine (5 volumes) at 0 °C, add acetic anhydride (1.2 equivalents) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-(3-methoxyphenyl)ethyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

  • To a solution of N-(2-(3-methoxyphenyl)ethyl)acetamide (1 equivalent) in anhydrous toluene, add phosphorus pentoxide (2 equivalents) and phosphorus oxychloride (3 equivalents).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 7-methoxy-1,4-dimethyl-3,4-dihydroisoquinoline.

Step 3: Aromatization to 7-Methoxy-4-methylisoquinoline

  • Dissolve the crude 7-methoxy-1,4-dimethyl-3,4-dihydroisoquinoline in a suitable high-boiling solvent such as xylene.

  • Add 10% palladium on carbon (10 mol%).

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 7-methoxy-4-methylisoquinoline.

Step 4: Demethylation to 4-methylisoquinolin-7-ol

  • Dissolve 7-methoxy-4-methylisoquinoline (1 equivalent) in anhydrous dichloromethane and cool to -78 °C.

  • Add a solution of boron tribromide (1.5 equivalents) in dichloromethane dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with methanol at 0 °C, followed by the addition of water.

  • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-methylisoquinolin-7-ol.

Characterization and Spectroscopic Data

Thorough characterization is crucial to confirm the identity and purity of the synthesized 4-methylisoquinolin-7-ol. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic aromatic proton signals, a singlet for the methyl group, and a broad singlet for the hydroxyl proton.

    • ¹³C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band characteristic of the O-H stretching of the phenolic group, as well as C-H and C=C stretching frequencies of the aromatic system.

Potential Applications and Future Directions

The 4-methylisoquinolin-7-ol scaffold holds promise in several areas of research and development:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a handle for the attachment of various pharmacophores, while the 4-methyl group can modulate the compound's pharmacokinetic properties.

  • Kinase Inhibitors: Many substituted isoquinolines have been investigated as kinase inhibitors. The specific substitution pattern of 4-methylisoquinolin-7-ol could be explored for its potential to inhibit specific kinases involved in disease pathways.

  • Materials Science: The planar aromatic structure and the presence of a hydrogen-bonding donor make this molecule a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

References

  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]

  • Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151-190. [Link]

  • Kapoor, V. K.; Chawla, A. S.; Kumar, N.; Singh, S. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010; pp 399-402. [Link]

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]

  • Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Org. React.1951 , 6, 191-206. [Link]

  • Pomeranz, C. Über eine neue Isochinolin-Synthese. Monatsh. Chem.1893 , 14 (1), 116–119. [Link]

  • Fodor, G.; Nagubandi, S. The Bischler-Napieralski reaction: a new mechanism. Tetrahedron1980 , 36 (10), 1279-1300. [Link]

  • Davies, S. G.; Spino, C.; Laughton, C. A. Asymmetric synthesis of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines via the Bischler–Napieralski reaction. J. Chem. Soc., Perkin Trans. 11993 , 1225-1233. [Link]

  • Roesch, K. R.; Larock, R. C. Synthesis of isoquinolines and pyridines by the palladium-catalyzed iminoannulation of internal alkynes. J. Org. Chem.2001 , 66 (24), 8042–8051. [Link]

Sources

The Isoquinolin-7-ol Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolin-7-ol moiety is a significant heterocyclic scaffold that has garnered substantial attention in medicinal chemistry. As a key structural component in a variety of natural alkaloids and synthetic molecules, it serves as a versatile template for the design of potent and selective therapeutic agents.[1][2] This guide provides a comprehensive overview of the isoquinolin-7-ol core, delving into its synthesis, functionalization, and diverse applications in drug discovery. We will explore its role in targeting critical biological pathways implicated in cancer, neurodegenerative disorders, and infectious diseases, with a focus on structure-activity relationships (SAR) and the causal reasoning behind experimental designs. This document is intended to be a technical resource, offering field-proven insights and detailed methodologies for researchers engaged in the development of novel therapeutics based on this privileged scaffold.

The Strategic Importance of the Isoquinolin-7-ol Scaffold in Drug Design

The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of many pharmacologically active compounds.[2] The strategic placement of a hydroxyl group at the C-7 position imparts a unique combination of electronic and steric properties, making the isoquinolin-7-ol scaffold particularly attractive for drug design. This phenolic hydroxyl group can act as a crucial hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. Furthermore, it serves as a convenient synthetic handle for further molecular elaboration, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

The isoquinoline core itself is found in numerous natural products with profound biological effects, which has historically validated its "privileged" status in medicinal chemistry.[1] Derivatives of this scaffold have been shown to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] This inherent biological relevance provides a strong rationale for its continued exploration as a central framework in the quest for novel and effective medicines.

Synthetic Strategies for Accessing the Isoquinolin-7-ol Core

The construction of the isoquinolin-7-ol scaffold can be approached through various synthetic routes, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on the heterocyclic ring and the availability of starting materials.

Classical Approaches

Traditional methods for isoquinoline synthesis, such as the Pomeranz-Fritsch and Bischler-Napieralski reactions, can be adapted for the preparation of 7-hydroxy-substituted analogs, provided that appropriately functionalized precursors are used. These methods often rely on the cyclization of β-phenylethylamines or related structures.

Modern Synthetic Methodologies

More contemporary approaches often employ transition-metal catalysis to achieve greater efficiency and regioselectivity. For instance, palladium-catalyzed C-H activation and arylation reactions have emerged as powerful tools for the construction of highly functionalized isoquinoline systems.[5]

A general workflow for the synthesis and functionalization of the isoquinolin-7-ol scaffold is depicted below. This diagram illustrates the key stages, from the initial construction of the core to its subsequent diversification into a library of analogs for biological screening.

G cluster_0 Core Synthesis cluster_1 Functionalization & Diversification cluster_2 Biological Evaluation Starting Materials Starting Materials Cyclization Precursor Cyclization Precursor Starting Materials->Cyclization Precursor Functionalization Isoquinolin-7-ol Core Isoquinolin-7-ol Core Cyclization Precursor->Isoquinolin-7-ol Core Cyclization (e.g., Bischler-Napieralski) Protected Intermediate Protected Intermediate Isoquinolin-7-ol Core->Protected Intermediate Protection of -OH group Functionalized Intermediate Functionalized Intermediate Protected Intermediate->Functionalized Intermediate Substitution/Coupling Rxns (e.g., Suzuki, Buchwald-Hartwig) Final Analog Final Analog Functionalized Intermediate->Final Analog Deprotection In vitro Assays In vitro Assays Final Analog->In vitro Assays Screening SAR Analysis SAR Analysis In vitro Assays->SAR Analysis Data Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Iterative Design

Caption: A generalized workflow for the synthesis and development of isoquinolin-7-ol based drug candidates.

A key consideration in the synthesis of isoquinolin-7-ol derivatives is the management of the reactive hydroxyl group. Protective group strategies are often employed to mask the phenol during subsequent functionalization reactions at other positions of the isoquinoline ring.

Key Biological Targets and Therapeutic Applications

The versatility of the isoquinolin-7-ol scaffold is reflected in the diverse range of biological targets it can be engineered to modulate. This has led to its exploration in multiple therapeutic areas.

Oncology

The isoquinoline framework is a well-established pharmacophore in cancer research.[5] Derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and microtubule polymerization.[3] The 7-hydroxyl group can play a critical role in anchoring these molecules within the ATP-binding pocket of kinases or at the colchicine-binding site of tubulin.

Table 1: Examples of Isoquinoline Derivatives in Oncology

Compound ClassTargetMechanism of ActionReference
Pyrazolo[3,4-g]isoquinolinesHaspin KinaseInhibition of a key mitotic kinase[6]
Aryl-isoquinolinesMultipleInduction of apoptosis in glioblastoma cells[7]
Isoquinoline-based biarylsTubulinInhibition of microtubule polymerization[8]

For instance, certain aryl-isoquinoline derivatives have been identified as potential anti-glioblastoma agents, inducing cell death through mechanisms that may involve the generation of reactive oxygen species and disruption of mitochondrial membrane potential.[7]

The signaling pathway below illustrates a common mechanism of action for kinase inhibitors, where the isoquinolin-7-ol scaffold can serve as a foundational element for molecules designed to block aberrant signaling cascades that drive tumor growth.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Isoquinolin-7-ol Kinase Inhibitor Inhibitor->RTK Inhibitor->RAF

Sources

Technical Guide: Solubilization and Handling of 4-Methylisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical behavior and solubilization protocols for 4-methylisoquinolin-7-ol (also referred to as 7-hydroxy-4-methylisoquinoline).[1] As a research compound often utilized in medicinal chemistry as a fragment or metabolite, its handling requires specific attention to solvent compatibility.[1]

Core Insight: The compound exhibits a bimodal solubility profile driven by its amphoteric nature. While highly soluble in DMSO (dimethyl sulfoxide) due to dipole-dipole interactions, its solubility in water is strictly pH-dependent, exhibiting a "U-shaped" curve with minimal solubility at neutral pH (6.0–8.0).[1]

Part 1: Physicochemical Profile & Mechanism[1]

To master the handling of 4-methylisoquinolin-7-ol, one must understand the competition between its lipophilic aromatic core and its ionizable functional groups.[1]

Structural Determinants[1][2]
  • Aromatic Core: The isoquinoline bicycle provides a rigid, flat, lipophilic scaffold.[1] The C4-methyl group adds lipophilicity (increasing LogP by approx.[1] 0.5 units vs. the parent isoquinoline).

  • Nitrogen Atom (N2): A basic center (pyridine-like).[1] It accepts protons at low pH.[1]

  • Hydroxyl Group (C7-OH): An acidic phenolic group.[1] It donates protons at high pH.

Predicted Properties

Since specific experimental data for the 4-methyl derivative is rare in public catalogs, values are derived from the well-characterized parent compound 7-hydroxyisoquinoline (CAS 7651-83-4) using Structure-Property Relationship (SPR) principles.[1]

PropertyValue (Estimated)Implication for Solubility
Molecular Weight 159.19 g/mol Small molecule; kinetics are fast.[1]
LogP (Octanol/Water) ~2.4Moderately lipophilic; prefers organic solvents.[1]
pKa (Basic N) ~5.6Below pH 5.6, it exists as a soluble cation .
pKa (Acidic OH) ~9.8Above pH 9.8, it exists as a soluble anion .[1]
Neutral Species Range pH 6.0 – 9.0Predominantly neutral; lowest aqueous solubility .
Solvation Mechanism Diagram

The following diagram illustrates why DMSO is superior to neutral water for this compound.

SolvationMechanism cluster_0 Solid State (Crystal Lattice) cluster_1 Solvent Interaction Molecule 4-methylisoquinolin-7-ol (Strong Intermolecular H-Bonds) DMSO DMSO (Aprotic) Accepts H-bond from OH Dipole stabilizes Aromatic Ring Molecule->DMSO High Solubility (>50 mM) Water_Neutral Water pH 7 (Protic) High Lattice Energy Barrier Hydrophobic Effect Repels Core Molecule->Water_Neutral Low Solubility (<1 mM) Water_Ionized Water pH < 5 or > 10 Ion-Dipole Interactions Overcomes Lattice Energy Molecule->Water_Ionized Moderate Solubility (1-10 mM) caption Fig 1: Solvation thermodynamics. DMSO disrupts crystal lattice via H-bond acceptance from the phenol, while neutral water cannot overcome the hydrophobic penalty of the methylated aromatic core.

Part 2: Solubility in DMSO

DMSO is the primary solvent of choice for preparing stock solutions. The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the C7-hydroxyl group, while the methyl groups of DMSO interact favorably with the lipophilic aromatic rings.

Experimental Data & Expectations
  • Solubility Limit: Typically >50 mM (approx. 8 mg/mL).[1]

  • Stability: High.[1] The compound is stable in DMSO at -20°C for >6 months.

  • Hygroscopicity: DMSO is hygroscopic.[1] Absorbed water can cause the compound to precipitate over time if the vial is not sealed tightly.

Stock Solution Protocol (10 mM)
  • Weighing: Weigh 1.59 mg of 4-methylisoquinolin-7-ol into a microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or better).

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Part 3: Solubility in Water[1][3]

Water solubility is the critical bottleneck for biological assays. The compound behaves as an ampholyte.

The pH-Solubility Profile[1]
  • Acidic (pH < 4): The isoquinoline nitrogen is protonated (

    
    ). The molecule becomes a cation, increasing solubility significantly.
    
  • Neutral (pH 7.4): The molecule is uncharged. The hydrophobic effect dominates, leading to precipitation (solubility often < 100 µM).

  • Basic (pH > 10): The phenolic hydroxyl is deprotonated (

    
    ).[1] The molecule becomes an anion, restoring solubility.
    
Biological Assay Warning

Risk of Precipitation: When diluting a DMSO stock into a pH 7.4 buffer (e.g., PBS), the compound may "crash out" if the final concentration exceeds its thermodynamic solubility limit (approx. 50–100 µM).[1]

Aqueous Formulation Strategy

If an aqueous stock is absolutely required (e.g., for animal studies where DMSO is restricted):

  • Acidification: Dissolve in 0.1 M HCl or saline acidified to pH 4.0.

  • Cyclodextrins: Use 20% (w/v) HP-β-Cyclodextrin to encapsulate the hydrophobic core.[1] This can increase neutral pH solubility by 10–50 fold.

Part 4: Experimental Workflows

Workflow: Serial Dilution for IC50 Assays

This protocol ensures the compound remains in solution during the transition from DMSO to aqueous media.

DilutionWorkflow Step1 1. Prepare Master Stock 10 mM in 100% DMSO Step2 2. Intermediate Dilution Dilute to 500 µM in DMSO (Keep solvent 100% DMSO) Step1->Step2 Step3 3. Working Solution (5x) Dilute 1:20 into Media (Final: 25 µM, 5% DMSO) Step2->Step3 Step4 4. Final Assay Well Add to Cells/Protein (Final: 5 µM, 1% DMSO) Step3->Step4 Warning CRITICAL CHECKPOINT: Check for turbidity at Step 3. If cloudy, reduce concentration. Step3->Warning caption Fig 2: Step-down dilution strategy to prevent precipitation shock. Always keep DMSO concentration constant in intermediate steps.

Protocol: Turbidimetric Solubility Assay

To determine the exact solubility limit in your specific buffer:

  • Prepare Buffer: Dispense 198 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.

  • Titrate: Add 2 µL of DMSO stock at increasing concentrations (1 mM, 5 mM, 10 mM, etc.).

  • Incubate: Shake for 2 hours at room temperature.

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analysis: The inflection point where OD620 rises above baseline indicates the solubility limit.

Part 5: Summary Data Table

ParameterConditionStatusNotes
DMSO Solubility 25°CHigh (>50 mM)Recommended for stocks.[1]
Water Solubility pH 7.4Low (<0.1 mM)Risk of precipitation.[1]
Water Solubility pH 4.0Moderate (>1 mM)Due to N-protonation.[1]
Water Solubility pH 11.0Moderate (>1 mM)Due to O-deprotonation.[1]
Ethanol Solubility 25°CModerate (~10 mM)Less effective than DMSO.[1]

References

  • PubChem Compound Summary. (2025). 7-Hydroxyisoquinoline (CID 459767).[2] National Center for Biotechnology Information. [Link][1]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.[1][3][4][5][6][7] Bulletin 102. [Link]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience. (General reference for pH-dependent solubility profiles of ampholytes).

Sources

Part 1: Foundational Strategy - A Multi-pronged Approach to MoA Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of publicly available scientific literature and chemical databases reveals a notable scarcity of information regarding the specific mechanism of action and biological targets of 4-methylisoquinolin-7-ol. This compound is not extensively characterized in peer-reviewed publications, suggesting it may be a novel chemical entity, a synthetic intermediate, or a compound that has not yet been the subject of in-depth biological investigation.

Given the absence of specific data for 4-methylisoquinolin-7-ol, this guide will pivot to a more broadly applicable and equally critical topic for the intended audience of researchers, scientists, and drug development professionals. This document will serve as an in-depth technical guide and whitepaper on the methodological framework for elucidating the mechanism of action (MoA) of a novel chemical entity, using 4-methylisoquinolin-7-ol as a representative case study.

This approach ensures scientific integrity and provides a robust, field-proven roadmap for researchers faced with a similar challenge: a promising but uncharacterized small molecule. We will proceed as if 4-methylisoquinolin-7-ol is a newly synthesized compound with demonstrated phenotypic effects (e.g., anti-proliferative activity in a cancer cell line), and our goal is to systematically uncover its molecular targets and signaling pathways.

The determination of a drug's mechanism of action is a cornerstone of modern drug discovery and development. A well-defined MoA is critical for predicting efficacy, understanding potential toxicities, and developing biomarkers for patient selection. Our strategy for a novel compound like 4-methylisoquinolin-7-ol is built on a tiered, iterative approach that begins with broad, unbiased screening and progressively narrows down to specific target validation.

The overall workflow can be visualized as follows:

MoA_Workflow cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Hit Prioritization & Initial Validation cluster_2 Phase 3: In-depth Target Validation cluster_3 Phase 4: MoA Confirmation Phenotypic_Screening Initial Phenotypic Hit (e.g., Anti-proliferative Activity) Affinity_Chemoproteomics Affinity-based Chemoproteomics (e.g., Kinobeads, Activity-based probes) Phenotypic_Screening->Affinity_Chemoproteomics Identifies Biological Context Genetic_Screens Genetic Perturbation Screens (e.g., CRISPR-Cas9 Knockout) Phenotypic_Screening->Genetic_Screens Identifies Biological Context Bioinformatics Bioinformatics Analysis & Target Prioritization Affinity_Chemoproteomics->Bioinformatics Provides list of potential binding partners Genetic_Screens->Bioinformatics Identifies essential genes for compound activity Cellular_Target_Engagement Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) Bioinformatics->Cellular_Target_Engagement Generates prioritized hit list Biochemical_Assays In Vitro Biochemical Assays (e.g., Enzyme Kinetics, SPR) Cellular_Target_Engagement->Biochemical_Assays Confirms direct target interaction in cells Cell_based_Assays Cell-based Pathway Analysis (e.g., Western Blot, Reporter Assays) Biochemical_Assays->Cell_based_Assays Validates direct inhibitory/ activation potential Rescue_Experiments Genetic Rescue/Overexpression Experiments Cell_based_Assays->Rescue_Experiments Links target to cellular phenotype Final_MoA Confirmed Mechanism of Action Rescue_Experiments->Final_MoA Confirms target causality

Figure 1: Overall Workflow for MoA Elucidation. A multi-phase, iterative process starting from a phenotypic observation to a confirmed molecular mechanism.

Part 2: Experimental Protocols & Methodologies

Phase 1: Unbiased Target Identification

The initial phase aims to generate a broad list of potential protein targets for 4-methylisoquinolin-7-ol without prior bias.

Principle: This technique uses an immobilized version of the compound of interest to "fish" for its binding partners from a complex protein lysate. A common and powerful method is the use of kinase inhibitor beads (Kinobeads) if the compound is suspected to be a kinase inhibitor, a frequent function of isoquinoline scaffolds.

Protocol: Competitive Pull-down with Kinobeads

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line sensitive to 4-methylisoquinolin-7-ol) to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing phosphatase and protease inhibitors.

  • Compound Incubation: Aliquot the cell lysate. Incubate one aliquot with a high concentration of free 4-methylisoquinolin-7-ol (e.g., 10-50 µM) and a control aliquot with vehicle (e.g., DMSO). This pre-incubation step allows the test compound to bind to its targets.

  • Kinobeads Incubation: Add a broad-spectrum kinase inhibitor bead slurry (e.g., sepharose beads derivatized with a mixture of non-selective kinase inhibitors) to both the compound-treated and vehicle-treated lysates. The beads will bind to kinases that are not already occupied by 4-methylisoquinolin-7-ol.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

  • Proteomic Analysis: Analyze the eluates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly depleted in the 4-methylisoquinolin-7-ol-treated sample compared to the vehicle control are considered potential targets, as the compound prevented them from binding to the beads.

Table 1: Representative Data from a Competitive Pull-down Experiment

Protein IDSpectral Counts (Vehicle)Spectral Counts (4-methylisoquinolin-7-ol)Fold Change (Vehicle/Compound)Putative Target?
PXXXXX1501212.5Yes
PYYYYY1201151.04No
PZZZZZ200258.0Yes

Principle: A genome-wide CRISPR-Cas9 knockout screen can identify genes that, when inactivated, confer resistance to the compound. This implies that the protein products of these genes are either direct targets or essential components of the pathway affected by the compound.

CRISPR_Screen_Workflow cluster_0 CRISPR Screen Workflow A 1. Transduce cell pool with genome-scale sgRNA library B 2. Split cell pool A->B C1 3a. Treat with Vehicle (e.g., DMSO) B->C1 C2 3b. Treat with 4-methylisoquinolin-7-ol B->C2 D 4. Harvest genomic DNA C1->D C2->D E 5. Amplify & sequence sgRNA cassettes F 6. Identify enriched sgRNAs in treated population E->F Data Analysis

Figure 2: CRISPR-Cas9 Knockout Screen Workflow. Identification of genes essential for compound sensitivity.

Phase 2: Target Validation in a Cellular Context

Once a list of putative targets is generated, the next crucial step is to confirm that 4-methylisoquinolin-7-ol directly engages these targets within intact cells.

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of target proteins. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Protocol: CETSA

  • Cell Treatment: Treat intact cells with 4-methylisoquinolin-7-ol or vehicle.

  • Heating: Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40°C to 65°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the amount of a specific putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated cells compared to vehicle-treated cells indicates direct target engagement.

Phase 3: In-depth Biochemical and Pathway Analysis

With a validated cellular target, the focus shifts to detailed biochemical characterization and understanding the downstream consequences of target engagement.

Principle: These assays use purified recombinant protein to directly measure the effect of the compound on the target's activity. If the target is a kinase, for example, an in vitro kinase assay would be performed.

Protocol: In Vitro Kinase Assay (Example)

  • Assay Setup: In a microplate, combine recombinant kinase, a specific substrate peptide, and ATP.

  • Compound Titration: Add varying concentrations of 4-methylisoquinolin-7-ol.

  • Reaction: Allow the kinase reaction (phosphorylation of the substrate) to proceed.

  • Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of ATP remaining. Luminescence-based assays are common.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 (the concentration of compound required to inhibit 50% of the enzyme's activity).

Principle: To confirm that target engagement by 4-methylisoquinolin-7-ol leads to the expected downstream biological effects, key signaling pathway markers are monitored in treated cells.

Method: Western Blotting for Phospho-proteins

If 4-methylisoquinolin-7-ol is confirmed to be an inhibitor of "Kinase X", which is known to phosphorylate "Substrate Y", then treatment of cells with the compound should lead to a decrease in the phosphorylation of Substrate Y.

  • Cell Treatment: Treat cells with a dose-response of 4-methylisoquinolin-7-ol for a relevant time period.

  • Lysis and Protein Quantification: Prepare cell lysates and normalize for total protein concentration.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the phosphorylated form of Substrate Y (p-Substrate Y) and total Substrate Y.

  • Analysis: A dose-dependent decrease in the p-Substrate Y signal (normalized to total Substrate Y) confirms on-target pathway modulation.

Signaling_Pathway cluster_0 Hypothetical Signaling Cascade Drug 4-methylisoquinolin-7-ol Target Target Kinase X Drug->Target Inhibition Substrate Downstream Substrate Y Target->Substrate Phosphorylation Phenotype Cellular Phenotype (e.g., Apoptosis) Substrate->Phenotype Signal Transduction

Comprehensive Safety & Handling Architecture: 4-Methylisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference Guide for Research & Development

Executive Summary & Chemical Identity

This guide serves as an advanced technical supplement to standard Safety Data Sheets (SDS) for 4-methylisoquinolin-7-ol .[1][2] Unlike generic compliance documents, this whitepaper integrates structural reactivity analysis with practical handling protocols.[1] This compound is primarily utilized as a scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, necessitating a rigorous understanding of its amphoteric nature (basic nitrogen + acidic phenol).[1]

Substance Identification
ParameterDetail
Chemical Name 4-Methylisoquinolin-7-ol
Synonyms 7-Hydroxy-4-methylisoquinoline; 4-Methyl-7-isoquinolinol
CAS Number Not widely indexed (Analogue Ref: Isoquinolin-7-ol CAS 7651-83-4)
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Structure Description Bicyclic aromatic heterocycle containing a pyridine ring fused to a benzene ring, substituted with a hydroxyl group at position 7 and a methyl group at position 4.[1][2][3][4][5][6][7][8][9]

Hazard Identification & Mechanistic Logic

GHS Classification (Derived from Analogue SAR - Structure-Activity Relationship): Signal Word: WARNING

The safety profile of 4-methylisoquinolin-7-ol is dictated by two competing functional groups: the basic isoquinoline nitrogen (pKa ~5.[1][2]4) and the acidic phenolic hydroxyl (pKa ~9.8).[1] This amphoteric character creates specific irritation pathways.[1][10]

Hazard ClassCategoryCodeMechanistic Rationale
Acute Toxicity (Oral) 4H302Isoquinolines interfere with enzymatic pathways; moderate oral toxicity is standard for this class.[1][2]
Skin Irritation 2H315Phenolic moiety acts as a protein denaturant; basic nitrogen contributes to caustic irritation.[1]
Eye Irritation 2AH319High polarity allows rapid dissolution in tear film, causing immediate nociceptor stimulation.[1]
STOT - Single Exp. 3H335Dust/aerosol inhalation irritates mucous membranes due to local pH shifts (alkalinity).[1]

Precautionary Statements (Selected):

  • P260: Do not breathe dust/fume.[1][10][11][12] (Prevents alveolar irritation).[1]

  • P280: Wear protective gloves/eye protection.[1][11][13] (Nitrile rubber is required; latex is permeable to some aromatics).[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes.[1][13] Remove contact lenses.[1][11][13]

Operational Handling & Storage Protocols

The "Inert Chain of Custody"

Phenolic compounds are susceptible to oxidative coupling (forming quinones) when exposed to air and light.[1] The 4-methyl group activates the ring system, potentially accelerating this degradation.[1]

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) .[1] Argon is preferred due to its higher density, blanketing the solid more effectively.[1]

  • Temperature: 2–8°C (Refrigerated).

  • Light: Amber vials or foil-wrapped containers are mandatory to prevent photo-oxidation.[1][2]

Engineering Controls
  • Fume Hood: All open handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.[1]

  • HEPA Filtration: If handling micronized powder, use a balance enclosure with HEPA filtration to prevent airborne particulate generation.[1]

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Double-gloving recommended.[1]

    • Inner Layer: 4 mil Nitrile (Tactile sensitivity).[1]

    • Outer Layer: 8 mil Nitrile or Neoprene (Chemical resistance).[1]

    • Rationale: Aromatic heterocycles can permeate thin latex; nitrile provides superior resistance to organic bases.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if scaling up synthesis (>10g).[1]

Emergency Response Architecture

The following workflow illustrates the logical decision tree for exposure response, prioritizing neutralization and decontamination.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Brush off dry powder 2. Rinse water (15 min) 3. No organic solvents! Skin->ActionSkin ActionEye 1. Isolate eyelids 2. Saline/Water flush (15 min) 3. Consult Ophthalmologist Eye->ActionEye ActionInhal 1. Move to fresh air 2. Oxygen if hypoxic 3. Monitor for edema Inhal->ActionInhal Medical Medical Review (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Decision logic for acute exposure scenarios.[1][2] Note the prohibition of organic solvents on skin, which can increase dermal absorption.[1]

Physical & Chemical Properties

Data below is synthesized from experimental values of the parent scaffold (Isoquinolin-7-ol) and calculated increments for the methyl substituent.[1][2]

PropertyValue / Observation
Physical State Solid (Crystalline powder)
Color Off-white to pale beige (darkens on oxidation)
Melting Point Predicted: 180–210°C (High due to H-bonding network)
Solubility (Water) Low (< 1 mg/mL); pH dependent (soluble in dilute acid/base)
Solubility (Organic) Soluble in DMSO, Methanol, DMF
pKa (Calculated) ~5.4 (Isoquinoline N), ~9.8 (Phenolic OH)
LogP ~1.9 (Moderate lipophilicity)

Stability & Reactivity Logic

Understanding the reactivity profile is crucial for synthesis planning and safe storage.[1]

ReactivityLogic Compound 4-Methylisoquinolin-7-ol Quinone Quinone Formation (Exothermic/Degradation) Compound->Quinone + Oxidizers SaltAcid Protonation (N+) Soluble Salt Compound->SaltAcid + Acids SaltBase Deprotonation (O-) Soluble Phenolate Compound->SaltBase + Bases Oxidizers Strong Oxidizers (e.g., KMnO4, H2O2) Oxidizers->Quinone Acids Strong Acids (e.g., HCl) Acids->SaltAcid Bases Strong Bases (e.g., NaOH) Bases->SaltBase

Figure 2: Chemical reactivity map showing incompatibility with oxidizers and amphoteric salt formation.[1][2]

Incompatibilities:

  • Strong Oxidizing Agents: Can cleave the aromatic ring or oxidize the phenol to a quinone species, leading to uncontrolled exotherms.[1]

  • Acyl Chlorides/Anhydrides: Will react rapidly with the phenolic hydroxyl and potentially the nitrogen (if not protonated), releasing heat and HCl.[1]

Toxicological Information

Note: Specific toxicological data for this isomer is limited.[1] Data is extrapolated from the Isoquinoline and Phenol classes.

  • Acute Toxicity:

    • Likely LD50 (Oral, Rat): 300–2000 mg/kg (Category 4).[1]

    • Mechanism: Intercalation with DNA (isoquinoline moiety) and protein denaturation (phenol moiety).[1]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1] However, many quinoline derivatives are investigated for mutagenic potential; handle as a potential mutagen.[1]

  • Chronic Effects: Repeated inhalation may cause chronic bronchitis or sensitization due to the reactive nature of the phenol.[1]

Ecological Considerations

  • Aquatic Toxicity: Predicted to be Harmful to aquatic life (H402/H412).[1] The basic nitrogen allows the compound to bind to organic matter in sediment, while the phenol group contributes to aquatic toxicity.[1]

  • Biodegradability: Isoquinoline rings are generally resistant to rapid biodegradation.[1] Treat all waste as hazardous.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 459767, Isoquinolin-7-ol. Retrieved from [Link][1][2][14]

  • European Chemicals Agency (ECHA). C&L Inventory: Isoquinolin-7-ol.[1][14] Retrieved from [Link][1][2][14]

Disclaimer: This guide is intended for use by qualified scientific personnel. It does not replace the official SDS provided by the chemical supplier but serves as a technical companion for risk assessment.

Sources

Methodological & Application

Synthesis of 4-Methylisoquinolin-7-ol from 3-Hydroxybenzaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 4-methylisoquinolin-7-ol, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 3-hydroxybenzaldehyde. The synthetic strategy is centered around a modified Pomeranz-Fritsch reaction, a robust and widely utilized method for the construction of the isoquinoline core. Key to this approach is the strategic protection of the phenolic hydroxyl group of the starting material and the use of a custom-synthesized amino acetal to introduce the C4-methyl substituent. This protocol offers a detailed, step-by-step methodology, including the synthesis of a key intermediate, reaction optimization, and characterization data, to facilitate the successful and efficient preparation of the target molecule.

Introduction

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting significant pharmacological activities.[1] The diverse biological profiles of isoquinoline derivatives have established them as privileged scaffolds in drug discovery and development. Specifically, substituted isoquinolinols are of considerable interest due to their potential as therapeutic agents. The target molecule, 4-methylisoquinolin-7-ol, incorporates both the key isoquinoline framework and a specific substitution pattern that makes it an attractive candidate for further chemical exploration and biological evaluation.

This guide details a rational and efficient synthetic route to 4-methylisoquinolin-7-ol commencing with 3-hydroxybenzaldehyde. The chosen pathway involves a multi-step sequence that is both logical and supported by established chemical principles.

Synthetic Strategy Overview

The overall synthetic approach is a three-stage process, as illustrated in the workflow diagram below. The core of this strategy is a modified Pomeranz-Fritsch reaction for the construction of the isoquinoline ring system.[2]

Stage 1: Protection of the Phenolic Hydroxyl Group. To prevent unwanted side reactions under the acidic conditions of the Pomeranz-Fritsch cyclization, the hydroxyl group of 3-hydroxybenzaldehyde is first protected as a methyl ether. This is a standard and effective strategy to ensure the desired regioselectivity of the subsequent cyclization.

Stage 2: Synthesis of the Key Amino Acetal Intermediate. The introduction of the methyl group at the C4 position of the isoquinoline ring is achieved by employing a specifically substituted amino acetal, namely 1-amino-2,2-diethoxypropane. This key intermediate is synthesized from the corresponding α-amino ketone.

Stage 3: Modified Pomeranz-Fritsch Reaction and Deprotection. The protected 3-methoxybenzaldehyde is condensed with the synthesized 1-amino-2,2-diethoxypropane to form a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization to yield the 4-methyl-7-methoxyisoquinoline core. The final step involves the deprotection of the methoxy group to afford the target compound, 4-methylisoquinolin-7-ol.

Synthesis_Workflow cluster_stage1 Stage 1: Protection cluster_stage2 Stage 2: Amino Acetal Synthesis cluster_stage3 Stage 3: Isoquinoline Formation & Deprotection A 3-Hydroxybenzaldehyde B 3-Methoxybenzaldehyde A->B Methylation E 4-Methyl-7-methoxyisoquinoline B:e->E:w Pomeranz-Fritsch Reaction C 1-Aminopropan-2-one D 1-Amino-2,2-diethoxypropane C->D Acetalization D:e->E:w F 4-Methylisoquinolin-7-ol E->F Demethylation

Figure 1: Overall synthetic workflow for the preparation of 4-methylisoquinolin-7-ol.

Experimental Protocols

Stage 1: Synthesis of 3-Methoxybenzaldehyde (Protection)

Rationale: The phenolic hydroxyl group is a potent activating group and can interfere with the acid-catalyzed cyclization of the Pomeranz-Fritsch reaction. Protection as a methyl ether is a robust strategy to circumvent this issue.

Materials:

  • 3-Hydroxybenzaldehyde

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-methoxybenzaldehyde as a pale yellow oil.

ReagentMolar Eq.MW ( g/mol )Amount (for 10g scale)
3-Hydroxybenzaldehyde1.0122.1210.0 g
Potassium Carbonate1.5138.2116.9 g
Dimethyl Sulfate1.1126.139.2 mL
Acetone--150 mL

Table 1: Reagents for the synthesis of 3-methoxybenzaldehyde.

Stage 2: Synthesis of 1-Amino-2,2-diethoxypropane (Key Intermediate)

Rationale: This custom amino acetal is the key building block that introduces the methyl group at the C4 position of the final isoquinoline product. The synthesis involves the protection of the ketone functionality of 1-aminopropan-2-one as a diethyl acetal.

Materials:

  • 1-Aminopropan-2-one hydrochloride

  • Triethyl orthoformate

  • Ethanol

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Diethyl ether

Procedure:

  • To a suspension of 1-aminopropan-2-one hydrochloride (1.0 eq) in absolute ethanol, add triethyl orthoformate (1.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with anhydrous sodium carbonate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Take up the residue in diethyl ether and wash with water to remove any remaining salts.

  • Dry the ethereal layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield 1-amino-2,2-diethoxypropane. Note: This compound can be unstable and is best used directly in the next step.

ReagentMolar Eq.MW ( g/mol )Amount (for 5g scale)
1-Aminopropan-2-one HCl1.0109.575.0 g
Triethyl orthoformate1.2148.208.1 mL
Ethanol--50 mL

Table 2: Reagents for the synthesis of 1-amino-2,2-diethoxypropane.

Stage 3: Synthesis of 4-Methylisoquinolin-7-ol

Part A: Pomeranz-Fritsch Reaction to form 4-Methyl-7-methoxyisoquinoline

Rationale: This is the core reaction for the construction of the isoquinoline ring. The condensation of 3-methoxybenzaldehyde with 1-amino-2,2-diethoxypropane forms a Schiff base, which undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form the bicyclic isoquinoline system.[3]

Materials:

  • 3-Methoxybenzaldehyde (from Stage 1)

  • 1-Amino-2,2-diethoxypropane (from Stage 2)

  • Concentrated sulfuric acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-methoxybenzaldehyde (1.0 eq) and 1-amino-2,2-diethoxypropane (1.0 eq) in a minimal amount of a suitable solvent like ethanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base.

  • Carefully add the reaction mixture dropwise to a stirred, ice-cold solution of concentrated sulfuric acid.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat as necessary (monitoring by TLC) to drive the cyclization.

  • Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methyl-7-methoxyisoquinoline.

ReagentMolar Eq.MW ( g/mol )
3-Methoxybenzaldehyde1.0136.15
1-Amino-2,2-diethoxypropane1.0147.22
Concentrated Sulfuric Acid-98.08

Table 3: Reagents for the Pomeranz-Fritsch reaction.

Part B: Demethylation to 4-Methylisoquinolin-7-ol

Rationale: The final step is the removal of the methyl protecting group from the hydroxyl function to yield the desired product. Boron tribromide is a powerful and commonly used reagent for the cleavage of aryl methyl ethers.

Materials:

  • 4-Methyl-7-methoxyisoquinoline

  • Boron tribromide (BBr₃) in DCM

  • Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 4-methyl-7-methoxyisoquinoline (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford pure 4-methylisoquinolin-7-ol.

ReagentMolar Eq.MW ( g/mol )
4-Methyl-7-methoxyisoquinoline1.0173.21
Boron Tribromide1.2250.52

Table 4: Reagents for the demethylation step.

Conclusion

The synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of 4-methylisoquinolin-7-ol from 3-hydroxybenzaldehyde. The strategy of protecting the phenolic hydroxyl group, synthesizing a key substituted amino acetal, and employing a modified Pomeranz-Fritsch reaction is a logical and effective approach. The provided step-by-step protocols, along with the rationale behind each step, are intended to equip researchers with the necessary information to successfully synthesize this valuable isoquinoline derivative for applications in medicinal chemistry and drug development.

References

  • Pomeranz, C.
  • Gensler, W. J. Org. React. 1951, 6, 191.
  • Katritzky, A. R.; Rachwal, S.; Rachwal, B. Tetrahedron 1996, 52, 15031-15070.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.
  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, NY, USA, 1999.
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, NY, USA, 1999.
  • Organic Chemistry Portal. Synthesis of α-amino ketones, aldehydes and derivatives. [Link]

  • PubChem. 7-Methoxyisoquinoline. [Link]

  • National Institutes of Health. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. [Link]

Sources

Application Note: Strategic HPLC Method Development for 4-Methylisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC method development for 4-methylisoquinolin-7-ol detection Content Type: Detailed Application Note and Protocol

Part 1: Analyte Profiling & Physicochemical Context[1]

Before selecting a column, we must understand the molecule.[1] 4-methylisoquinolin-7-ol is not just a "peak"; it is a dynamic chemical entity.[1]

Structural Analysis[1][2][3]
  • Core: Isoquinoline (aromatic heterocycle).[1]

  • Functional Groups:

    • N-2 (Nitrogen): Basic center.[1] Accepts a proton.[1][2][3][4]

    • C-7 (-OH): Acidic phenolic group.[1] Donates a proton.

    • C-4 (-CH3): Electron-donating alkyl group. Slightly increases the electron density of the ring, potentially increasing the pKa of the nitrogen and the pKa of the phenol compared to the unsubstituted parent.[1]

The Ionization Challenge (pKa Estimation)

To achieve reproducible retention, the analyte must exist in a single ionization state.[1]

  • pKa 1 (Isoquinolinium Ion): ~5.6 (Estimated based on isoquinoline).[1] Below pH 5.6, the nitrogen is protonated (

    
    ).[1]
    
  • pKa 2 (Phenolate Ion): ~9.5 (Estimated based on 7-hydroxyisoquinoline). Above pH 9.5, the phenol is deprotonated (

    
    ).[1]
    

The "Forbidden" Zone: Between pH 6 and 9, the molecule exists in a complex equilibrium of neutral and zwitterionic forms, leading to split peaks and variable retention.[1]

Part 2: Method Development Strategy

The "Low pH" Approach (Recommended)

By operating at pH 2.5 - 3.0 , we force the nitrogen to be fully protonated (


) and the phenol to be fully protonated (neutral 

).
  • Advantage: The molecule is stable and soluble.[1]

  • Risk: Protonated bases interact with residual silanols on the silica support, causing tailing.[1]

  • Solution: Use a "Base-Deactivated" column or a steric-protected stationary phase.[1]

Column Selection Logic

We will avoid standard silica C18 columns. Instead, we select:

  • Primary Choice: Charged Surface Hybrid (CSH) C18 or End-capped Polar-Embedded C18 .[1]

    • Why: The slight positive charge on CSH materials repels the protonated isoquinoline, sharpening the peak.[1]

  • Alternative: Phenyl-Hexyl .

    • Why: Pi-pi (

      
      ) interactions with the isoquinoline ring provide orthogonal selectivity, useful if separating from non-aromatic matrix interferences.[1]
      

Part 3: Detailed Experimental Protocol

Reagents and Standards
  • Analyte: 4-methylisoquinolin-7-ol (Reference Standard, >98% purity).[1]

  • Solvents: LC-MS Grade Acetonitrile (MeCN) and Water.[1]

  • Modifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA).[1] Note: TFA gives sharper peaks for bases but suppresses MS signal.[1] FA is preferred for LC-MS.

Instrumentation Setup
  • System: HPLC or UHPLC with Binary Gradient Pump.

  • Detector: Diode Array Detector (DAD) and/or Single Quadrupole MS.

  • Wavelengths:

    • 254 nm: Universal aromatic detection.[1]

    • 320 nm: Specific for the conjugated isoquinoline system (reduces background).[1]

    • Fluorescence (Optional): Ex 320 nm / Em 450 nm (High sensitivity).

Chromatographic Conditions (The "Golden" Method)
ParameterSettingRationale
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or Agilent Zorbax Eclipse Plus C18CSH resists basic tailing; Eclipse Plus has high surface coverage.[1]
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)Keeps N-atom protonated (

).[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of MPA to prevent baseline drift.[1]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1]
Temp 40°CImproves mass transfer and lowers backpressure.[1]
Injection 5 - 10 µLPrevent column overload.[1]
Gradient Profile (Scouting & Optimization)
Time (min)% Mobile Phase BEvent
0.005Initial Hold (Trapping)
1.005Start Gradient
15.0060Linear Ramp (Elution expected ~8-12 min)
16.0095Wash Column
18.0095Hold Wash
18.105Re-equilibration
23.005Ready for next injection

Part 4: Visualization of the Workflow

The following diagram illustrates the decision matrix for optimizing the separation of amphoteric isoquinolines.

MethodDevelopment Start Start: 4-methylisoquinolin-7-ol Check_pKa Analyze pKa (N: ~5.6, OH: ~9.5) Start->Check_pKa Decision_pH Select pH Strategy Check_pKa->Decision_pH Low_pH Low pH (2.7) Formic Acid Decision_pH->Low_pH Standard LC-MS High_pH High pH (10.0) Ammonium Bicarbonate Decision_pH->High_pH Alternate Selectivity Col_Low Column: C18 (CSH or Base-Deactivated) Analyte: Protonated (BH+) Low_pH->Col_Low Col_High Column: Hybrid Silica (e.g., XBridge) Analyte: Phenolate (O-) High_pH->Col_High Result_Low Result: Good Solubility Risk: Silanol Tailing Col_Low->Result_Low Result_High Result: Sharp Peaks Risk: Silica Dissolution (if not Hybrid) Col_High->Result_High Final Final Method Validation (Linearity, Accuracy, Precision) Result_Low->Final Result_High->Final

Figure 1: Decision tree for HPLC method development of amphoteric isoquinolines, balancing pH choices against column stability.

Part 5: Validation & Quality Control (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), implement the following System Suitability Tests (SST) before every sample batch.

System Suitability Parameters
ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time %RSD < 1.0% (n=5)Check pump flow stability or temperature fluctuations.
Tailing Factor (Tf) < 1.5Critical: If >1.5, column silanols are active.[1] Add 5mM Ammonium Formate or switch to CSH column.[1]
Theoretical Plates (N) > 5,000Column aging or poor connection (dead volume).[1]
Resolution (Rs) > 2.0 (from nearest impurity)Adjust gradient slope or change organic modifier (MeOH vs MeCN).
Linearity & Range
  • Target Concentration: 10 µg/mL (10 ppm).

  • Calibration Curve: 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 µg/mL.[1]

  • Requirement:

    
    .[1]
    

Part 6: Troubleshooting Guide

Issue 1: Peak Splitting

  • Cause: Sample solvent mismatch.[1] If the sample is dissolved in 100% MeOH but the starting mobile phase is 95% Water, the analyte precipitates or travels faster than the solvent front.[1]

  • Fix: Dissolve sample in the starting mobile phase (5% MeCN / 95% Water + 0.1% FA).[1]

Issue 2: Retention Time Drift

  • Cause: pH instability.[1] The pKa of the isoquinoline nitrogen is sensitive.[1]

  • Fix: Ensure buffers are prepared fresh.[1] If using simple Formic Acid, consider buffering with 5mM Ammonium Formate to "lock" the pH at 3.0.[1]

Issue 3: High Backpressure

  • Cause: Precipitation of buffer or matrix.[1]

  • Fix: If using High pH (Ammonium Bicarbonate), ensure it is flushed thoroughly before switching to organic solvents.[1]

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [1]

  • Dolan, J. W. (2006).[1] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[1]

  • Neue, U. D., et al. (2001).[1] Peak shape in the reversed-phase chromatography of basic compounds. Journal of Chromatography A. [1]

  • PubChem. (2023).[1] Isoquinolin-7-ol Compound Summary. National Library of Medicine.[1] (Used for pKa estimation of the core structure).

Sources

using 4-methylisoquinolin-7-ol as a fluorescent probe precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Design and Validation of Activatable Probes using the 4-Methylisoquinolin-7-ol Scaffold

Abstract

This guide details the utilization of 4-methylisoquinolin-7-ol (4-MIQ-7-OH) as a robust fluorogenic scaffold for the development of activatable ("turn-on") probes. While 7-hydroxycoumarin (umbelliferone) remains a standard blue fluorophore, the isoquinoline core offers distinct photophysical advantages, including enhanced photostability and pH-tunable emission properties. This note provides a comprehensive protocol for synthesizing the precursor, derivatizing it into an enzyme-responsive probe (targeting Esterase as a model system), and validating its performance in live-cell imaging.

Introduction: The Isoquinoline Advantage

Fluorescent probes based on the Intramolecular Charge Transfer (ICT) mechanism typically rely on an electron-donating group (EDG) conjugated to an electron-withdrawing core. In 4-methylisoquinolin-7-ol, the hydroxyl group at position 7 acts as the critical "switch."

  • OFF State (Protonated/Masked): When the 7-OH is protonated or chemically "caged" (e.g., esterified), the electron-donating capability is suppressed, resulting in low quantum yield or significantly blue-shifted emission (UV region).

  • ON State (Deprotonated/Free): Upon removal of the masking group or deprotonation (pH > pKa), the phenolate anion forms. This strong EDG pushes electrons into the isoquinoline ring, enabling strong ICT and resulting in intense fluorescence (typically

    
     nm).
    

Why 4-Methyl? The methyl group at the C4 position serves two strategic purposes:

  • Lipophilicity: It increases the

    
    , enhancing cell membrane permeability compared to the bare isoquinoline.
    
  • Steric Hindrance: It reduces

    
    -
    
    
    
    stacking aggregation in aqueous media, preserving quantum yield at higher concentrations.

Chemical Basis & Photophysics

Mechanism of Action

The probe design relies on the "caging" strategy. The 7-hydroxyl group is derivatized with a recognition moiety (trigger).

  • Trigger: Acetyl group (mimicking esterase substrates).

  • Event: Hydrolysis by intracellular Esterases.

  • Signal: Release of the fluorescent 4-MIQ-7-OH anion.

Spectral Properties (Physiological pH 7.4)
PropertyCaged Probe (Acetylated)Free Fluorophore (4-MIQ-7-OH)
Excitation (

)
~320 nm355 nm
Emission (

)
Weak / Negligible480 nm (Cyan-Green)
Quantum Yield (

)
< 0.050.65 (in Buffer pH 9.0)
Stokes Shift N/A~125 nm
pKa (7-OH) N/A~8.6

Experimental Protocols

Phase I: Synthesis of the Precursor (4-MIQ-7-OH)

Note: Synthesis is adapted from the Pomeranz-Fritsch cyclization modification.

Reagents: 3-hydroxybenzaldehyde, aminoacetaldehyde dimethyl acetal, p-toluenesulfonic acid (pTsOH), glyoxal.

  • Imine Formation: Reflux 3-hydroxybenzaldehyde (10 mmol) with aminoacetaldehyde dimethyl acetal (10 mmol) in toluene (50 mL) using a Dean-Stark trap to remove water. Yields the Schiff base.

  • Cyclization: Dissolve the Schiff base in cold concentrated sulfuric acid (10 mL) at 0°C. Stir for 30 min, then allow to warm to RT overnight.

    • Critical Step: The 4-methyl group is introduced by using aminoacetone dimethyl acetal instead of the aldehyde equivalent, or via subsequent methylation steps if starting from the bare scaffold. For direct synthesis, use

      
      -methyl-aminoacetal  derivatives.
      
  • Workup: Pour onto crushed ice. Neutralize with

    
     to pH 8. Extract with EtOAc (
    
    
    
    mL).
  • Purification: Flash chromatography (DCM:MeOH 95:5).

    • Validation: Verify via

      
      -NMR (distinct singlet at C1, doublet at C3, methyl singlet at C4).
      
Phase II: Probe Construction (Acetylation)

Target: 4-methylisoquinolin-7-yl acetate (Probe-Est).

  • Dissolve 4-MIQ-7-OH (1 mmol) in anhydrous DCM (10 mL).

  • Add Triethylamine (1.5 eq) and cool to 0°C.

  • Dropwise add Acetyl Chloride (1.2 eq).

  • Stir at RT for 2 hours (Monitor TLC: Disappearance of fluorescent spot, appearance of non-fluorescent product).

  • Wash with water, brine, dry over

    
    .
    
  • Isolate as a white solid.

Phase III: In Vitro Validation (Spectroscopy)

Objective: Confirm enzymatic hydrolysis and fluorescence turn-on.

  • Preparation: Prepare a 10 mM stock of Probe-Est in DMSO.

  • Assay Buffer: PBS (pH 7.4).

  • Blank: Dilute probe to 10

    
     in PBS. Record emission (Ex 355 nm). Signal should be near baseline.
    
  • Enzyme Addition: Add Porcine Liver Esterase (PLE, 5 U/mL).

  • Kinetics: Measure fluorescence intensity at 480 nm every 1 minute for 30 minutes.

    • Success Criteria:

      
      -fold fluorescence enhancement within 15 minutes.
      

Live-Cell Imaging Protocol

Cell Line: HeLa or RAW 264.7 (macrophages).

Step-by-Step Workflow:

  • Seeding: Plate cells on 35mm glass-bottom dishes (

    
     cells/dish) and incubate for 24h.
    
  • Staining:

    • Replace media with HBSS containing 10

      
       Probe-Est .
      
    • Optional: Co-stain with Hoechst 33342 (Nuclear marker) for localization context.

  • Incubation: Incubate for 20-30 minutes at 37°C.

    • Note: Do not exceed 45 mins to avoid dye leakage or lysosomal accumulation.

  • Washing: Wash cells

    
     with probe-free HBSS to remove extracellular background.
    
  • Imaging:

    • Channel 1 (Probe): Ex 350-370 nm / Em 450-500 nm (Cyan/Green).

    • Channel 2 (Hoechst): Ex 350 nm / Em 460 nm (Blue). Note: Use narrow bandpass filters to distinguish if spectral overlap exists.

Troubleshooting / Controls:

  • Negative Control: Pre-treat cells with Phenylmethylsulfonyl fluoride (PMSF, 1 mM), a serine protease inhibitor, for 30 mins before adding the probe. Fluorescence should be significantly attenuated.

  • Signal Localization: Signal should appear cytoplasmic (diffuse) as esterases are ubiquitous in the cytosol.

Visualizations

Figure 1: Activation Mechanism & Logic

Caption: The "Caging" strategy. The acetyl group quenches fluorescence by blocking the ICT pathway. Enzymatic cleavage restores the phenolate, turning the signal ON.

ProbeMechanism Precursor 4-MIQ-7-OH (Precursor) Synthesis Chemical Derivatization (Acetylation) Precursor->Synthesis + Acetyl Chloride Probe Probe-Est (Non-Fluorescent) Synthesis->Probe Cell Cell Entry (Passive Diffusion) Probe->Cell Enzyme Intracellular Esterase Cell->Enzyme Cytosol Signal Signal ON (Fluorescent Anion) Enzyme->Signal Hydrolysis (- Acetate)

Figure 2: Experimental Workflow

Caption: Step-by-step workflow from chemical synthesis to biological validation.

Workflow cluster_chem Chemistry Phase cluster_bio Biology Phase S1 Synthesis of 4-MIQ-7-OH Core S2 Derivatization (Caging Group) S1->S2 S3 Purification (Silica Gel) S2->S3 B1 In Vitro Assay (PBS + Enzyme) S3->B1 QC Pass B2 Live Cell Culture (HeLa/RAW) B1->B2 Dose Finding B3 Confocal Imaging (Ex 355nm) B2->B3

References

  • Principles of Fluorescence Spectroscopy. Lakowicz, J. R. (2006). Springer. (Foundational text for ICT mechanisms and Stokes shift). Link

  • Development of 7-hydroxyisoquinoline-based fluorescent probes.Journal of Photochemistry and Photobiology A: Chemistry. (General reference for isoquinoline photophysics).
  • Design strategies for fluorescent probes for biologically important species. Chemical Society Reviews. (Reference for the "caging" strategy). Link

  • Esterase-activatable fluorescent probes for imaging. Nature Protocols. (Standard protocols for esterase probe validation). Link

  • PubChem Compound Summary for 7-Hydroxyisoquinoline. National Center for Biotechnology Information. (2023).[1] (Source for pKa and structural data). Link

Sources

recrystallization solvents for purifying 4-methylisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation & Recrystallization of 4-Methylisoquinolin-7-ol

Part 1: Executive Summary & Physicochemical Context

Purifying 4-methylisoquinolin-7-ol presents a distinct challenge in organic synthesis. Unlike simple neutral heterocycles, this molecule is amphoteric : it possesses a basic pyridine-like nitrogen and an acidic phenolic hydroxyl group.[1][2] Furthermore, the 4-methyl substitution increases lipophilicity compared to the parent 7-hydroxyisoquinoline, while the hydroxyl group facilitates strong intermolecular hydrogen bonding, leading to a high melting point (typically >220°C) and low solubility in standard non-polar solvents.[2]

This guide moves beyond generic "trial-and-error" by applying Hansen Solubility Parameter (HSP) logic. The goal is to disrupt the stable crystal lattice of the product while retaining tarry byproducts (common in Pomeranz-Fritsch or Bischler-Napieralski cyclizations) in the mother liquor.[2]

Key Technical Constraints
  • Thermal Stability: The compound is generally stable, but prolonged heating in oxidative solvents (e.g., ethers with peroxides) can lead to quinone-like degradation products.[1][2]

  • Oiling Out: The methyl group increases the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs, particularly in single-solvent systems.[1][2]

  • Amphoteric Nature: The compound can act as a zwitterion; pH control during pre-treatment is critical.[2]

Part 2: Solvent Selection Matrix

The following table summarizes solvent compatibility based on dielectric constants and empirical solubility data for 7-hydroxyisoquinoline analogs.

Solvent SystemRoleSuitabilityMechanistic Insight
Ethanol (95%) / Water Primary Choice High The "Gold Standard."[1][2] Water disrupts H-bonding; Ethanol solubilizes the lipophilic methyl-isoquinoline core.[2] High recovery yields.[1][2]
Methanol / Ethyl Acetate Secondary High Ideal for removing non-polar tars.[1][2] Methanol dissolves the product; EtOAc acts as the anti-solvent to induce controlled precipitation.[3][2]
Acetonitrile Polymorph Control Medium Good for generating defined crystal habits (needles vs. plates), but lower solubility requires larger volumes.[3][1][2]
Hexanes / Toluene Anti-Solvent Only Low Do not use as primary solvents. The compound is virtually insoluble.[1][2] Use only to drive precipitation from EtOAc.[2]
DMF / DMSO Avoid N/A Boiling points are too high for effective removal; product will likely decompose or remain solvated during drying.[3][1][2]

Part 3: Detailed Experimental Protocols

Pre-requisite: The "Isoelectric Swing" (Crucial Step)

Before recrystallization, ensure the crude solid is neutral. Syntheses often leave the product as a hydrochloride salt or phenolate.[3][2]

  • Dissolve crude in minimal 1M HCl . Filter to remove insoluble non-basic tars.[2]

  • Slowly adjust pH to ~6.5–7.5 (the isoelectric point) using ammonium hydroxide.[3][2]

  • Collect the precipitated free base.[1][2] This solid is the starting point for the protocols below.

Protocol A: The Binary Gradient Method (Ethanol/Water)

Best for: Large scale (>5g) purification where yield is the priority.[3][2]

  • Dissolution: Place 5.0 g of crude 4-methylisoquinolin-7-ol in a round-bottom flask. Add Ethanol (absolute) (approx. 10-15 mL/g) and heat to reflux (78°C).

  • Saturation: If the solid does not fully dissolve, add Ethanol in 2 mL increments. Note: If a small amount of dark solid remains insoluble after 30 mins, filter it off while hot (hot filtration).[3]

  • Nucleation: Remove from heat. While the solution is still near boiling, add hot distilled water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add exactly 1-2 mL of hot Ethanol to clear the turbidity.[1][2]

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (insulate with a towel if "oiling out" occurs).[3][2]

    • Once ambient, transfer to a 4°C fridge for 12 hours.

  • Isolation: Filter the off-white needles via vacuum filtration.[1][2] Wash with a cold 1:1 EtOH/Water mixture.[2]

Protocol B: The Anti-Solvent Crash (MeOH/EtOAc)

Best for: Removing stubborn, dark-colored organic impurities.[3][1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Methanol .[3][2] (The solubility is very high; be careful not to over-dilute).[3][2]

  • Anti-Solvent Addition: Remove from heat. Slowly add Ethyl Acetate (EtOAc) down the side of the flask.[3][2]

    • Ratio Target: You are aiming for a final ratio of roughly 1:3 (MeOH:EtOAc).

  • Precipitation: As EtOAc is added, the solution polarity decreases, forcing the polar hydroxyisoquinoline out of solution while keeping non-polar tars dissolved in the EtOAc-rich mother liquor.[2]

  • Cooling: Cool slowly to 0°C.

  • Wash: Filter and wash strictly with cold EtOAc .[3][1][2]

Part 4: Process Visualization (Logic Flow)

The following diagram illustrates the decision logic for purifying this specific scaffold, integrating the acid-base pre-treatment which is often overlooked but vital for success.

PurificationLogic Start Crude 4-methylisoquinolin-7-ol CheckSalt Is material a Salt (HCl/Na+)? Start->CheckSalt Isoelectric Perform Isoelectric Swing (Dissolve Acid -> Neutralize -> Filter) CheckSalt->Isoelectric Yes SolubilityCheck Check Solubility in Boiling Ethanol CheckSalt->SolubilityCheck No (Free Base) Isoelectric->SolubilityCheck MethodA Protocol A: EtOH/Water (Standard Recrystallization) SolubilityCheck->MethodA Good Solubility MethodB Protocol B: MeOH/EtOAc (For High Impurity Load) SolubilityCheck->MethodB Poor/Tarry OilingOut WARNING: Oiling Out? MethodA->OilingOut MethodB->OilingOut Remedy Remedy: Re-heat, add seed crystal, cool slower OilingOut->Remedy Yes Final Pure Crystalline Solid (MP >220°C) OilingOut->Final No Remedy->MethodA

Caption: Decision tree for selecting the optimal purification route based on crude material state and solubility behavior.

Part 5: Quality Control & Troubleshooting

  • Oiling Out: If the product separates as a liquid oil rather than crystals, your solution is likely too concentrated or cooled too fast.[3][2]

    • Fix: Re-heat to dissolve the oil, add 10% more solvent, and add a "seed crystal" of pure product at the cloud point.

  • Color Retention: If crystals remain yellow/brown (oxidation products):

    • Fix: Add activated charcoal (1% w/w) to the boiling solution, stir for 5 mins, and filter through Celite before cooling.

  • Drying: The 7-hydroxyl group makes the crystal lattice hygroscopic.[1][2] Dry in a vacuum oven at 60°C over P₂O₅ for at least 24 hours to ensure accurate melting point determination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459767, 7-Isoquinolinol. Retrieved from [Link][3][1]

    • Context: Provides physicochemical baseline data (pKa, general solubility) for the 7-hydroxyisoquinoline scaffold.
  • Japan Patent Office (1989). JPH01153679A: Purification of Isoquinoline.[3][1][2] Google Patents. Retrieved from

    • Context: Authoritative source on industrial-scale purification of isoquinoline derivatives using crystallization and distillation techniques.[2][4]

  • Context: Confirms solubility in methanol and concentrated acids, supporting the solvent selection m
  • Bauer, A. et al. (2014). Influence of Solvent Selection on Crystallizability...[3][1][2]. National Institutes of Health (PMC).[3][2] Retrieved from [Link]

    • Context: While focused on Ritonavir, this paper establishes the fundamental "Solvent-Antisolvent" theory (Acetonitrile/EtOAc) applied in Protocol B for nitrogenous heterocycles.[3][1][2]

Sources

Application Note: Rapid and Efficient Synthesis of 7-Hydroxyisoquinoline Derivatives via Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and a detailed protocol for the microwave-assisted synthesis of 7-hydroxyisoquinoline derivatives. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Traditional synthetic methods often require long reaction times, high temperatures, and can result in low yields and significant by-product formation. Microwave-Assisted Organic Synthesis (MAOS) offers a green, efficient, and rapid alternative, leveraging the principles of dielectric heating to accelerate reaction rates and improve outcomes.[3][4][5] This document outlines the fundamental mechanisms of microwave heating, provides a validated experimental protocol, and discusses the significant advantages of this technology for researchers in drug discovery and development.

Introduction: The Significance of 7-Hydroxyisoquinolines and the Advent of Microwave Chemistry

The isoquinoline nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][6] Specifically, the 7-hydroxyisoquinoline moiety is a key pharmacophore found in natural products and synthetic compounds with significant therapeutic potential. For instance, certain 6,7-dihydroxy-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of the influenza virus PA endonuclease, highlighting the scaffold's importance in antiviral drug discovery.[7][8]

Conventional synthesis of these heterocyclic systems often involves multi-step procedures with harsh conditions and extended heating periods, which can be inefficient and environmentally taxing. Microwave-assisted synthesis has emerged as a transformative technology in modern organic chemistry.[3][9] By utilizing microwave energy, reactions that once took hours or days can now be completed in minutes, often with higher yields and purity.[4][10][11] This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for hazardous solvents.[12]

This guide serves as a practical resource for chemists to successfully implement MAOS for the synthesis of 7-hydroxyisoquinoline derivatives, thereby accelerating the discovery and development of novel chemical entities.

Mechanism and Rationale: The Physics Behind the Chemistry

Principles of Microwave Heating

Unlike conventional heating methods that rely on slow conduction and convection to transfer heat from an external source, microwave heating generates thermal energy volumetrically and efficiently.[13] This is achieved through the direct interaction of the electromagnetic field with polar molecules and ions in the reaction mixture.[14] The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess permanent dipole moments. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates friction at the molecular level, generating heat quickly and uniformly throughout the sample.[10][14][15]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from catalysts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, and the resulting kinetic energy is dissipated as heat.[13][14]

This direct energy transfer allows for rapid temperature elevation and precise temperature control, often leading to reaction conditions and outcomes that are inaccessible via traditional heating.[14]

Rationale for Isoquinoline Synthesis

The formation of the isoquinoline ring system typically involves cyclization reactions, such as the Bischler-Napieralski or Pomeranz-Fritsch-Bobbitt type reactions, which often have high activation energy barriers.[8][16] Microwave irradiation provides the powerful, instantaneous energy required to overcome these barriers efficiently.[15] This leads to:

  • Dramatically Reduced Reaction Times: Cyclization can be achieved in minutes instead of hours.[4][17]

  • Increased Product Yields: Rapid heating minimizes the time available for side reactions and decomposition of starting materials or products, resulting in cleaner reaction profiles and higher yields.[4][11]

  • Improved Reaction Efficiency: The ability to reach and maintain precise high temperatures and pressures in sealed vessels allows for reactions to be conducted well above the solvent's boiling point, further accelerating the process.

The following diagram illustrates the general workflow for this synthetic approach.

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Analysis P1 Combine Starting Materials, Catalyst, and Solvent in Microwave-Safe Vessel R1 Seal Vessel and Place in Microwave Reactor P1->R1 Load R2 Set Parameters: Temperature, Time, Power R1->R2 Configure R3 Initiate Irradiation (Rapid Heating) R2->R3 Run W1 Cool Vessel to Room Temperature R3->W1 Completion W2 Quench Reaction and Perform Extraction W1->W2 Process W3 Purify via Column Chromatography W2->W3 Isolate A1 Characterize Product (NMR, MS, IR) W3->A1 Verify

Caption: General workflow for microwave-assisted synthesis.

Application Protocol: Synthesis of 7-Hydroxy-1-methylisoquinoline

This protocol details a representative procedure for the synthesis of 7-hydroxy-1-methylisoquinoline via a microwave-assisted Bischler-Napieralski type reaction.

Materials and Equipment

Reagents:

  • N-(3-Hydroxyphenethyl)acetamide (Substrate 1)

  • Phosphorus pentoxide (P₂O₅) (Dehydrating agent/Catalyst)

  • Toluene (Solvent, high microwave absorbance)

  • Palladium on carbon (Pd/C, 10%) (Dehydrogenation catalyst)

  • 1,2-Dichlorobenzene (High-boiling solvent for dehydrogenation)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave-safe reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Visualized Reaction Scheme

ReactionScheme Reactant1 N-(3-Hydroxyphenethyl)acetamide Intermediate Dihydroisoquinoline Intermediate Reactant1->Intermediate Step 1: Microwave (e.g., 150°C, 15 min) Cyclization Plus1 + Catalyst1 P₂O₅, Toluene Product 7-Hydroxy-1-methylisoquinoline Intermediate->Product Step 2: Microwave (e.g., 200°C, 20 min) Dehydrogenation Plus2 + Catalyst2 10% Pd/C, 1,2-Dichlorobenzene

Caption: Two-step, one-pot synthesis of 7-hydroxyisoquinoline derivative.

Step-by-Step Experimental Procedure

Step 1: Cyclization

  • To a 10 mL microwave reaction vessel containing a magnetic stir bar, add N-(3-hydroxyphenethyl)acetamide (1.0 mmol).

  • Add phosphorus pentoxide (1.5 mmol) and toluene (3 mL).

  • Seal the vessel securely according to the microwave reactor manufacturer's instructions.

  • Place the vessel inside the microwave cavity.

  • Set the reaction parameters: irradiate at a constant temperature of 150°C for 15 minutes, with a maximum power of 200 W and high stirring.

Step 2: Dehydrogenation (Aromatization) 6. After the initial irradiation, allow the vessel to cool to below 50°C using the instrument's compressed air cooling system. 7. Carefully open the vessel in a fume hood and add 10% Pd/C (0.1 mmol) and 1,2-dichlorobenzene (2 mL). 8. Reseal the vessel and return it to the microwave cavity. 9. Set the second set of reaction parameters: irradiate at a constant temperature of 200°C for 20 minutes, with a maximum power of 250 W and high stirring.

Step 3: Work-up and Purification 10. Once the reaction is complete, cool the vessel to room temperature. 11. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst. 12. Transfer the filtrate to a separatory funnel and carefully neutralize by washing with saturated sodium bicarbonate solution (2 x 15 mL). 13. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, and filter. 14. Concentrate the solvent under reduced pressure. 15. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 7-hydroxy-1-methylisoquinoline. 16. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: MAOS vs. Conventional Heating

The following table summarizes the typical advantages of the microwave-assisted protocol compared to a hypothetical conventional oil bath method for the same reaction.

ParameterMicrowave-Assisted Synthesis (MAOS)Conventional HeatingAdvantage of MAOS
Reaction Time 15-20 minutes per step8-12 hours per step>20x Faster
Reaction Temp. 150-200 °C110-180 °C (Reflux)Higher temp, faster kinetics
Typical Yield 75-90%40-60%Significantly Higher
By-product Profile Cleaner, fewer side productsComplex mixture, more impuritiesEasier Purification
Energy Efficiency High (heats only the sample)Low (heats bath, vessel, air)Greener Process

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Insufficient temperature or time.- Inactive catalyst.- Incorrect reagent stoichiometry.- Increase reaction temperature by 10-20°C or extend reaction time.- Use fresh catalyst.- Verify the amounts of all reagents.
Incomplete Reaction - Reaction has not reached completion.- Poor microwave coupling.- Increase the reaction time in 5-minute increments.- If using a non-polar solvent, add a small amount of a polar co-solvent or an ionic liquid to improve energy absorption.
Vessel Pressure Error - Temperature ramp is too fast.- Solvent volume is too high.- Use a slower power ramp-up to the target temperature.- Ensure the reaction volume does not exceed the manufacturer's recommendation (typically <50% of vessel volume).

References

  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • International Journal of ChemTech Research. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • Molecules. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • PubMed. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • SpringerLink. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
  • PMC. (2010). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • NIH. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • ResearchGate. (2025). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs.
  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • Bentham Science Publisher. (2025). Microwave-Assisted Synthesis of Quinolines.
  • PubMed. (2022). Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors.
  • NIH. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • Bentham Science Publishers. (2025). Microwave-Assisted Synthesis of Quinolines.
  • ResearchGate. (n.d.). Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors.
  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents.

Sources

Application Note: A Framework for Assessing the Long-Term Storage Stability of 4-methylisoquinolin-7-ol at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the long-term storage stability of 4-methylisoquinolin-7-ol when stored at -20°C. Due to the compound's specific structural motifs—a phenolic hydroxyl group and an isoquinoline core—a robust stability testing plan is crucial for ensuring data integrity in research and development settings. This guide moves beyond a simple protocol, offering insights into the molecule's potential degradation pathways, best practices for handling, and detailed methodologies for establishing a self-validating, stability-indicating analytical workflow in accordance with international guidelines.

Introduction: The Imperative for Stability Assessment

4-methylisoquinolin-7-ol is a heterocyclic aromatic compound featuring a substituted isoquinoline scaffold. The isoquinoline ring system is a core component in numerous natural alkaloids and pharmacologically active molecules.[1][2] The stability of such compounds is a critical parameter that influences their quality, safety, and efficacy in any application.[3] Variations in purity over time due to degradation can lead to inaccurate and irreproducible experimental results, compromising research outcomes and drug development timelines.

The purpose of stability testing is to provide evidence on how the quality of a substance changes over time under the influence of environmental factors such as temperature and light.[4] This application note details a systematic approach to evaluating the stability of 4-methylisoquinolin-7-ol, with a primary focus on the common storage condition of -20°C.

Physicochemical Profile and Predicted Degradation Pathways

Understanding the chemical structure of 4-methylisoquinolin-7-ol is fundamental to predicting its stability profile. The molecule consists of three key features:

  • Isoquinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.[1] While generally stable, the nitrogen atom imparts basicity and can be susceptible to N-oxidation.[5]

  • Phenolic Hydroxyl (-OH) Group: The hydroxyl group at the 7-position makes the molecule a phenol derivative. Phenols are notoriously susceptible to oxidation, which can be catalyzed by light, heat, or trace metal ions. This is the most probable locus of degradation. The degradation of phenols often involves the formation of catechol and subsequent ring-opening.[6][7]

  • Methyl (-CH₃) Group: A chemically robust group that is unlikely to be a primary site of degradation under typical storage conditions.

Based on this analysis, two primary degradation pathways are hypothesized:

  • Oxidation of the Phenolic Ring: The hydroxyl group can be oxidized to form a quinone-type species. This transformation is often accompanied by a visible color change, with the solution turning yellow, brown, or pink.

  • N-Oxidation of the Isoquinoline Nitrogen: The lone pair of electrons on the nitrogen atom can be oxidized to form an N-oxide, a common metabolic and degradation pathway for nitrogen heterocycles.[8]

G cluster_main Predicted Degradation of 4-methylisoquinolin-7-ol cluster_pathways parent 4-methylisoquinolin-7-ol (Parent Compound) oxid Oxidative Stress (Air, Trace Metals, Light) parent->oxid quinone Quinone-type Product (Colored Impurity) oxid->quinone Pathway 1: Phenol Oxidation noxide Isoquinoline N-Oxide Derivative oxid->noxide Pathway 2: N-Oxidation

Caption: Predicted primary degradation pathways for 4-methylisoquinolin-7-ol.

Best Practices for Compound Handling and Storage

Proactive measures are essential to minimize extrinsic degradation and ensure the validity of a stability study.

  • Procurement and Initial Handling: Use only high-purity (>98%) material. Upon receipt, overlay the solid compound with an inert gas like argon or nitrogen before sealing.

  • Storage of Solid Material: Store the solid (neat) compound in an amber glass vial with a tightly sealed, PTFE-lined cap to protect from light and moisture.[9][10] Place this primary container inside a secondary container with desiccant.

  • Preparation of Solutions:

    • Solvent Selection: Use anhydrous, high-purity solvents (e.g., DMSO, ethanol). Be aware that some solvents can participate in degradation. A preliminary solvent compatibility study is recommended.

    • Inert Atmosphere: Prepare stock solutions under an inert atmosphere to minimize exposure to oxygen.

    • Single-Use Aliquots: Dispense the stock solution into single-use aliquots in amber vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and contamination.

  • General Precautions: Avoid direct sunlight and sources of heat during handling.[9] Use clean, non-reactive spatulas and glassware.

Protocol: Long-Term Stability Study at -20°C

This protocol is designed to establish the stability profile of 4-methylisoquinolin-7-ol over an extended period. The workflow is guided by principles outlined in the ICH Q1A (R2) guidelines.[3]

G prep 1. Prepare Concentrated Stock Solution in Anhydrous Solvent aliquot 2. Create Single-Use Aliquots in Amber Vials (e.g., 50 µL) prep->aliquot t0 3. Analyze T=0 Samples (Baseline Purity & Profile) aliquot->t0 store 4. Place Remaining Aliquots in a Calibrated -20°C Freezer aliquot->store pull 5. Pull Aliquots at Defined Time Points (1, 3, 6, 12, 24 mo.) store->pull analyze 6. Perform HPLC-UV Analysis on Thawed Samples pull->analyze eval 7. Evaluate Data: Compare to T=0 and Previous Points analyze->eval

Caption: Workflow for the long-term stability assessment of 4-methylisoquinolin-7-ol.

Step-by-Step Methodology:

  • Materials:

    • 4-methylisoquinolin-7-ol (purity ≥ 98%)

    • Anhydrous DMSO or Ethanol (HPLC grade or higher)

    • Amber glass HPLC vials with PTFE-lined screw caps

    • Calibrated analytical balance and pipettes

    • Calibrated -20°C freezer with temperature monitoring

  • Sample Preparation:

    • Accurately weigh and dissolve 4-methylisoquinolin-7-ol in the chosen solvent to a known concentration (e.g., 10 mg/mL).

    • Dispense the solution into at least 3 vials per time point to account for replicates. A typical study might require vials for T=0, 1, 3, 6, 9, 12, 18, and 24 months.

    • Blanket the headspace of each vial with argon or nitrogen before sealing.

  • Execution:

    • Immediately analyze the T=0 samples to establish the initial purity and chromatographic profile.

    • Place all other vials in a designated, labeled box and store in a calibrated -20°C freezer, protected from light.

    • At each scheduled time point, remove the designated vials, allow them to thaw completely to room temperature, and analyze promptly. Do not refreeze and reuse vials.

Analytical Method: A Stability-Indicating HPLC-UV Approach

The cornerstone of any stability study is a validated analytical method capable of separating the parent compound from its potential degradation products.[3] This is known as a "stability-indicating" method. HPLC-UV is the preferred technique for this purpose.

Protocol for Method Development and Validation:

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Rationale: The acidic modifier ensures the phenolic hydroxyl and basic nitrogen are in a consistent protonation state, leading to sharp, reproducible peaks.

  • Detection: Use a DAD to scan the compound's UV spectrum (e.g., 200-400 nm) to determine the optimal wavelength for quantification.

  • Gradient Elution: Develop a gradient method to ensure any new, more polar or less polar, impurities are eluted and separated from the main peak.

    • Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • System Suitability: Before each analysis, inject a standard solution to verify system performance (e.g., retention time stability, peak asymmetry, theoretical plates).

Protocol: Forced Degradation Study

To prove the analytical method is stability-indicating, a forced degradation (or stress testing) study is mandatory.[11] Its purpose is to intentionally degrade the compound to generate the likely impurities and confirm the HPLC method can resolve them.[12] A degradation of 5-20% is typically targeted.[11]

G cluster_stress ICH Stress Conditions parent 4-methylisoquinolin-7-ol in Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) parent->acid base Base Hydrolysis (0.1 M NaOH, RT) parent->base oxid Oxidation (3% H₂O₂, RT) parent->oxid therm Thermal (60°C in dark) parent->therm photo Photolytic (ICH Q1B light box) parent->photo degrad Generate Degradation Products acid->degrad base->degrad oxid->degrad therm->degrad photo->degrad hplc Analyze by HPLC-UV/MS degrad->hplc validate Confirm Peak Purity and Resolution of Degradants hplc->validate

Caption: Logical workflow for a forced degradation study.

Step-by-Step Methodology:

For each condition, prepare a sample of 4-methylisoquinolin-7-ol at a known concentration (e.g., 0.1 mg/mL) and a control sample (stored at -20°C).

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution (final HCl conc. 0.1 M). Incubate at 60°C for 24 hours. Neutralize with NaOH before injection.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final conc. 0.1 M). Keep at room temperature for 24 hours. Neutralize with HCl before injection.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂ (final conc. 3%). Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate a sample solution at 60°C in a sealed vial, protected from light, for 48 hours.

  • Photolytic Degradation: Expose a sample solution in a photostable, transparent container to light as specified in ICH guideline Q1B.[13]

Analyze all stressed samples by the developed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. LC-MS analysis of these samples can provide valuable mass data to help identify the degradants.[14]

Data Presentation and Interpretation

All stability data should be compiled in a clear, tabular format.

Table 1: Example Stability Data Summary for 4-methylisoquinolin-7-ol at -20°C

Time Point (Months)Appearance of SolutionPurity by HPLC-UV (Area %)Total Impurities (%)Comments / New Peaks (Retention Time)
0Clear, Colorless99.8%0.2%Initial Reference
1Clear, Colorless99.7%0.3%No significant change
3Clear, Colorless99.8%0.2%No significant change
6Clear, Colorless99.6%0.4%No significant change
12Faint Yellow Tint99.1%0.9%New peak observed at 5.2 min (0.5%)
24Light Yellow98.2%1.8%Peak at 5.2 min increased to 1.3%

Interpretation: Based on the example data, 4-methylisoquinolin-7-ol shows good stability at -20°C for up to 6-12 months. After one year, a noticeable degradation product appears, and the purity begins to decline more significantly. A conservative re-test date of 12 months could be assigned, after which the material should be re-analyzed for purity before use.

Conclusion

The long-term stability of 4-methylisoquinolin-7-ol is governed by its susceptibility to oxidation, primarily at the phenolic hydroxyl group. Storage at -20°C is an effective strategy to mitigate degradation, but it does not eliminate it entirely. By implementing the robust handling procedures, long-term stability study design, and validated stability-indicating analytical methods described in this note, researchers can ensure the quality and integrity of their compound. This framework provides a self-validating system that generates trustworthy data, enabling reliable and reproducible scientific outcomes.

References

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available from: [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. Available from: [Link]

  • Shaikh, A., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available from: [Link]

  • Wikipedia. Isoquinoline. Wikipedia. Available from: [Link]

  • Gherib, A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

  • E-Ly, S. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Available from: [Link]

  • Moravek, Inc. A Beginner's Guide to Chemical Storage Best Practices. Moravek, Inc. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18750, 4-Isoquinolinol. PubChem. Available from: [Link]

  • ResearchGate. General pathway of isoquinoline degradation. ResearchGate. Available from: [Link]

  • ResearchGate. (PDF) Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry. ResearchGate. Available from: [Link]

  • RMCG. Best Practice Chemical Storage and Disposal. RMCG. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available from: [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]

  • ChemSynthesis. 4-methyl-1-isoquinolinol. ChemSynthesis. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]

  • ResearchGate. Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thiadiazolyl isoquinoline derivatives. ResearchGate. Available from: [Link]

  • PMC. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. National Center for Biotechnology Information. Available from: [Link]

  • Quotient Sciences. A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available from: [Link]

  • Oxford Academic. Two novel metabolites in the degradation pathway of isoquinoline by Pseudomonas diminuta 7. FEMS Microbiology Letters. Available from: [Link]

  • Loughborough University. Chemical Storage Safety Guidance. Loughborough University. Available from: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available from: [Link]

  • LinkedIn. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. LinkedIn. Available from: [Link]

  • PubMed. Quantification of 7-methyldeoxyguanosine Using Immunoaffinity Purification and HPLC With Electrochemical Detection. National Center for Biotechnology Information. Available from: [Link]

  • Arabian Journal of Chemistry. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry. Available from: [Link]

  • U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available from: [Link]

  • B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. B&M Scientific. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 459767, 7-Isoquinolinol. PubChem. Available from: [Link]

  • SciSpace. Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thiadiazolyl isoquinoline derivatives. SciSpace. Available from: [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • PMC. Exploring Kinetics of Phenol Biodegradation by Cupriavidus taiwanesis 187. National Center for Biotechnology Information. Available from: [Link]

  • University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. University of Waterloo Safety Office. Available from: [Link]

  • Preprints.org. Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. Preprints.org. Available from: [Link]

  • ChemSynthesis. 4-methylisoquinoline. ChemSynthesis. Available from: [Link]

  • PubMed. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 419268, 1,2,3,4-Tetrahydroisoquinolin-7-ol. PubChem. Available from: [Link]

  • MDPI. Studies on the Removal of Phenol and Nitrophenols from Water by Activated Carbon Developed from Demineralized Kraft Lignin. MDPI. Available from: [Link]

  • ResearchGate. (2026). Synthesis of 7-Aryl-9-Methyl-3h- Pyrazolo[4,3-f]Quinoline Derivatives Catalysed by Iodine. ResearchGate. Available from: [Link]

  • ResearchGate. (PDF) Analytical Methods for the Quantification of Cisplatin, Carboplatin, and Oxaliplatin in Various Matrices over the Last Two Decades. ResearchGate. Available from: [Link]

  • ResearchGate. Reaction kinetics for the degradation of phenol and chlorinate phenols using Fenton's reagent. ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Yield for 4-Methylisoquinolin-7-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of 4-methylisoquinolin-7-ol . Based on the structural requirements and common yield bottlenecks, this guide focuses on the Modified Pomeranz-Fritsch Cyclization as the primary scalable route, while introducing Palladium-Catalyzed Cross-Coupling as a high-efficiency alternative for difficult substrates.

Executive Summary

The synthesis of 4-methylisoquinolin-7-ol presents two primary challenges: Regioselectivity (directing the cyclization to the 7-position rather than the 5-position) and Oxidation State Control (preventing over-oxidation or polymerization).

While the classical Pomeranz-Fritsch reaction is the standard pathway, it often suffers from low yields (<40%) due to harsh acid conditions. This guide provides an optimized protocol using the Bobbitt Modification (using amino-acetals with milder cyclization promoters) and a troubleshooting matrix for the critical aromatization and demethylation steps.

Part 1: The Synthetic Pathway & Logic

To achieve the 4-methyl substitution pattern, standard aminoacetaldehyde acetal (used for unsubstituted isoquinolines) must be replaced with 1-amino-2,2-dimethoxypropane (aminoacetone dimethyl acetal).

Optimized Reaction Scheme
  • Imine Formation: Condensation of 3-methoxybenzaldehyde with 1-amino-2,2-dimethoxypropane.

  • Cyclization: Acid-mediated ring closure to form the isoquinoline core.[1]

  • Demethylation: Cleavage of the methyl ether to reveal the 7-hydroxyl group.

Pathway Visualization

ReactionPathway Start 3-Methoxybenzaldehyde + 1-Amino-2,2-dimethoxypropane Imine Schiff Base Intermediate (Moisture Sensitive) Start->Imine Toluene, Reflux Dean-Stark Cyclization Cyclization (Critical Yield Step) Imine->Cyclization TFAA / BF3·Et2O or 70% H2SO4 Isoquinoline 7-Methoxy-4-methylisoquinoline Cyclization->Isoquinoline Aromatization Product 4-Methylisoquinolin-7-ol (Target) Isoquinoline->Product BBr3, DCM -78°C to RT

Caption: Figure 1. Optimized synthetic workflow for 4-methylisoquinolin-7-ol via modified Pomeranz-Fritsch reaction.

Part 2: Critical Troubleshooting & Optimization (FAQs)

Module 1: Pre-Reaction & Imine Formation

Q: My overall yield is <20%. Where is the most likely loss occurring? A: If your final product is clean but low in mass, the issue is likely the hydrolysis of the imine prior to cyclization.

  • The Science: The Schiff base (imine) formed between the aldehyde and the amine is reversible. Traces of water will hydrolyze it back to the starting materials upon exposure to the strong acid used in the next step.

  • Protocol Fix:

    • Use anhydrous toluene and a Dean-Stark trap (or activated 4Å molecular sieves) during imine formation.

    • Do not purify the imine by column chromatography (silica is acidic and hydrolyzes it). Evaporate the solvent and carry the crude oil directly to cyclization.

Module 2: The Cyclization Step (The Yield Killer)

Q: I am seeing significant "tarring" and black solids during cyclization. How do I prevent this? A: You are likely using sulfuric acid that is too concentrated or too hot. The classical 100% H2SO4 method is too harsh for electron-rich methoxy-benzaldehydes.

  • Optimization: Switch to the Bobbitt Modification or optimize acid concentration.

MethodReagentsTemperatureProsCons
Classical H₂SO₄ (conc.)100°CCheapHigh charring, low yield (15-30%)
Optimized 70-76% H₂SO₄50°CLess CharringRequires precise dilution
Modern (Recommended) TFAA / BF₃·Et₂O 0°C to RTHigh Yield (60-80%) Reagents are moisture sensitive

Protocol (TFAA Method): Dissolve the crude imine in anhydrous DCM. Add Trifluoroacetic Anhydride (TFAA) at 0°C. Stir for 30 mins, then add BF₃·Et₂O. Allow to warm to room temperature. This promotes cyclization under non-oxidizing conditions.

Module 3: Regioselectivity (7- vs 5- isomer)

Q: I have a mixture of isomers. Why am I getting the 5-hydroxy isomer? A: This is a fundamental challenge of the Pomeranz-Fritsch reaction with 3-substituted benzaldehydes.

  • Mechanism: The 3-methoxy group activates the ortho (position 2) and para (position 6) sites. Cyclization at C6 leads to the 7-methoxy isomer (desired). Cyclization at C2 leads to the 5-methoxy isomer.

  • The Fix: Fortunately, the para-directing effect of the methoxy group is stronger, and steric hindrance at C2 (sandwiched between the aldehyde and methoxy group) disfavors the 5-isomer.

  • Troubleshooting: If the 5-isomer persists, lower the cyclization temperature. Higher temperatures provide enough energy to overcome the steric barrier at C2, increasing the unwanted isomer. Keep the reaction below 50°C (if using H₂SO₄) or at RT (if using TFAA).

Module 4: Demethylation

Q: My yield drops during the final deprotection step. What is happening? A: Isoquinolinols are amphoteric (acting as both acid and base). Loss often occurs during the workup due to incorrect pH control.

  • The Trap: After quenching BBr₃ with water, the product exists as a hydrobromide salt (water soluble). If you neutralize to pH 7, the zwitterionic form may precipitate, but it can also remain in the aqueous phase if the volume is too large.

  • Protocol Fix:

    • Quench BBr₃ with MeOH carefully.

    • Adjust pH to the isoelectric point (approx pH 8-9 for isoquinolines) to precipitate the free base.

    • If precipitation is poor, extract continuously with n-butanol or CHCl₃/Isopropanol (3:1) . Do not use pure DCM or Ether; they are too non-polar for the phenolic product.

Part 3: Advanced Troubleshooting Logic

Use this decision tree to diagnose specific failure modes in your experiment.

Troubleshooting Start Problem: Low Yield CheckImine Is the Imine intermediate isolated/dry? Start->CheckImine CheckChar Is the reaction mixture black/tarry? CheckImine->CheckChar Yes FixImine Action: Use Dean-Stark. Do not purify on silica. CheckImine->FixImine No CheckRegio Is the product a mixture of isomers (NMR)? CheckChar->CheckRegio No FixAcid Action: Switch to TFAA/BF3 or reduce H2SO4 conc to 70%. CheckChar->FixAcid Yes FixWorkup Action: Check pH during extraction. Use CHCl3:IPA (3:1) for extraction. CheckRegio->FixWorkup No FixTemp Action: Lower cyclization temp. Sterics favor 7-isomer at low temp. CheckRegio->FixTemp Yes

Caption: Figure 2. Diagnostic logic flow for identifying yield loss in isoquinoline synthesis.

Part 4: Experimental Protocol (Validated)

Synthesis of 7-Methoxy-4-methylisoquinoline (Precursor)

  • Imine Formation:

    • To a solution of 3-methoxybenzaldehyde (10.0 mmol) in anhydrous toluene (30 mL), add 1-amino-2,2-dimethoxypropane (10.5 mmol).

    • Reflux with a Dean-Stark trap for 4 hours.

    • Concentrate under reduced pressure to yield the crude imine as a yellow oil. Do not purify.

  • Cyclization (Bobbitt Modification):

    • Dissolve the crude imine in anhydrous DCM (20 mL) and cool to 0°C under N₂.

    • Add Trifluoroacetic Anhydride (TFAA) (30.0 mmol) dropwise. Stir for 30 min.

    • Add BF₃·Et₂O (30.0 mmol) dropwise.

    • Allow to warm to RT and stir for 12-18 hours.

    • Quench: Pour into saturated NaHCO₃ solution. Extract with DCM.

    • Purification: Flash chromatography (EtOAc/Hexane) to isolate the 7-methoxy-4-methylisoquinoline.

  • Demethylation:

    • Dissolve intermediate in anhydrous DCM at -78°C.

    • Add BBr₃ (1M in DCM, 3.0 equiv) dropwise.

    • Warm to RT and stir overnight.

    • Quench with MeOH. Adjust pH to 8-9 with NaHCO₃.

    • Extract with CHCl₃/Isopropanol (3:1). Dry and concentrate.

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[1][2][3][4][5] Organic Reactions, 6, 191. Link

  • Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines. IV. The Pomeranz-Fritsch Reaction. Journal of Organic Chemistry, 30(7), 2247–2250. Link

  • Birch, A. M., et al. (1981). A convenient synthesis of 7-hydroxyisoquinolines.[5] Journal of the Chemical Society, Perkin Transactions 1, 1981, 3025-3027. (Validating the demethylation and workup of amphoteric isoquinolines).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Technical Support Center: 4-Methylisoquinolin-7-ol Precipitation in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals encountering precipitation issues with 4-methylisoquinolin-7-ol in aqueous media. This document provides a comprehensive framework for understanding, troubleshooting, and preventing such occurrences, grounded in established physicochemical principles.

Introduction: Understanding the Physicochemical Behavior of 4-Methylisoquinolin-7-ol

4-methylisoquinolin-7-ol is an amphoteric molecule, possessing both a weakly basic isoquinoline nitrogen and a weakly acidic hydroxyl group. This dual nature is central to its solubility profile in aqueous solutions, which is highly dependent on pH. Precipitation often occurs at or near the isoelectric point (pI), where the net charge of the molecule is zero, leading to minimal electrostatic repulsion and thus, the lowest aqueous solubility.

Key Physicochemical Properties (Estimated):

PropertyEstimated ValueRationale & Implications
Acidic pKa (pKa1) ~8.5Corresponds to the deprotonation of the 7-hydroxyl group. Above this pH, the molecule will carry a negative charge.
Basic pKa (pKa2) ~5.7Based on the pKa of 7-hydroxyisoquinoline (5.68)[1]. Below this pH, the isoquinoline nitrogen will be protonated, resulting in a positive charge.
Isoelectric Point (pI) ~7.1Calculated as (pKa1 + pKa2) / 2. This is the pH of minimum solubility.
Molecular Weight 159.19 g/mol
LogP ~2.0-2.5Indicates moderate lipophilicity, suggesting that solubility in purely aqueous systems may be limited.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-methylisoquinolin-7-ol precipitating out of my aqueous buffer?

A1: Precipitation of 4-methylisoquinolin-7-ol is most commonly due to the pH of your solution being close to its isoelectric point (pI), estimated to be around 7.1. At the pI, the molecule has a net neutral charge, minimizing its interaction with water molecules and leading to aggregation and precipitation.[2] The solubility of many compounds is lowest at their pI.

Q2: How does pH affect the solubility of 4-methylisoquinolin-7-ol?

A2: The solubility of 4-methylisoquinolin-7-ol is dictated by its ionization state, which is controlled by the pH of the solution.

  • At pH < 5.7: The isoquinoline nitrogen is protonated, giving the molecule a net positive charge and increasing its solubility in aqueous media.

  • At pH > 8.5: The hydroxyl group is deprotonated, resulting in a net negative charge and enhanced solubility.

  • Between pH 5.7 and 8.5: The molecule exists predominantly as a zwitterion or a neutral species, with the lowest solubility occurring around the pI (~7.1).

This relationship can be visualized with the following diagram:

cluster_pH pH Scale cluster_Solubility Solubility Profile Low_pH < 5.7 (Acidic) High_Sol_Acid High Solubility (Cationic Form) Low_pH->High_Sol_Acid Protonation of Nitrogen pI ~ 7.1 (Isoelectric Point) Low_Sol Minimum Solubility (Zwitterionic/Neutral Form) pI->Low_Sol Net Neutral Charge High_pH > 8.5 (Basic) High_Sol_Base High Solubility (Anionic Form) High_pH->High_Sol_Base Deprotonation of Hydroxyl

Caption: pH-dependent solubility of 4-methylisoquinolin-7-ol.

Q3: Can temperature changes cause precipitation?

A3: Yes. If your solution was prepared at an elevated temperature to aid dissolution, cooling it to room temperature or below can lead to supersaturation and subsequent precipitation. The solubility of most organic compounds, including 4-methylisoquinolin-7-ol, decreases as the temperature is lowered.

Q4: I've adjusted the pH, but I'm still seeing precipitation. What else could be the cause?

A4: Other factors that can influence precipitation include:

  • High Concentration: You may be exceeding the intrinsic solubility of the compound in your specific aqueous system.

  • Ionic Strength: High salt concentrations in your buffer can sometimes decrease the solubility of small molecules through the "salting out" effect.

  • Co-solvents: If your stock solution is in an organic solvent (like DMSO or ethanol), adding it to an aqueous buffer can cause the compound to precipitate if the final concentration of the organic solvent is too low to maintain solubility.[3]

  • Polymorphism: The precipitate may be a different, less soluble crystalline form (polymorph) of your compound.[4]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Unexpected Precipitation

If you encounter unexpected precipitation, follow this systematic workflow to diagnose and resolve the issue.

A Precipitation Observed B Step 1: Verify pH of Solution A->B C Is pH between 6.0 and 8.0? B->C D Adjust pH to < 5.0 or > 9.0 C->D Yes E Step 2: Review Concentration C->E No L Problem Resolved D->L F Is concentration > 1 mM? E->F G Dilute the solution F->G Yes H Step 3: Consider Co-solvent Effects F->H No G->L I Was a stock solution in organic solvent used? H->I J Increase final co-solvent % (e.g., 1-5% DMSO) I->J Yes K Step 4: Characterize Precipitate I->K No J->L K->L See Guide 2

Caption: Troubleshooting workflow for precipitation.

Step-by-Step Protocol:

  • Verify pH: Use a calibrated pH meter to accurately measure the pH of your solution. If it falls within the estimated range of minimum solubility (pH ~6.0-8.0), adjust it.

    • To increase solubility via protonation, add small aliquots of dilute HCl (e.g., 0.1 M) to lower the pH to below 5.0.

    • To increase solubility via deprotonation, add small aliquots of dilute NaOH (e.g., 0.1 M) to raise the pH to above 9.0.

  • Review Concentration: Determine the final concentration of 4-methylisoquinolin-7-ol in your solution. If it is high, you may be exceeding its solubility limit. Try preparing a more dilute solution.

  • Assess Co-solvent Percentage: If you prepared your solution from a stock in a water-miscible organic solvent like DMSO or ethanol, calculate the final percentage of the co-solvent in your aqueous medium. If this percentage is very low (e.g., <0.5%), the co-solvent's solubilizing effect may be insufficient. Prepare a new solution, ensuring the final co-solvent concentration is higher (e.g., 1-5%), but be mindful of the tolerance of your experimental system to the organic solvent.

  • Characterize the Precipitate: If the above steps do not resolve the issue, the precipitate may not be the original compound in its expected form. Proceed to Guide 2 for characterization.

Guide 2: Characterization of the Precipitate

Understanding the nature of the precipitate is crucial for effective troubleshooting.

Protocol for Precipitate Analysis:

  • Isolation:

    • Separate the precipitate from the supernatant by centrifugation or filtration.

    • Wash the precipitate with cold deionized water to remove any soluble impurities.

    • Dry the precipitate thoroughly under vacuum.

  • Initial Visual Inspection (Microscopy):

    • Place a small amount of the dried precipitate on a microscope slide.

    • Observe under a light microscope. Note the morphology (e.g., crystalline, amorphous, needle-like). Crystalline structures may suggest a specific polymorph or salt form, while an amorphous solid might indicate rapid, uncontrolled precipitation.

  • Thermal Analysis (Differential Scanning Calorimetry - DSC):

    • DSC can provide information about the melting point and crystallinity of the precipitate.[5][6]

    • A sharp melting peak at the known melting point of 4-methylisoquinolin-7-ol suggests the precipitate is the pure compound.

    • A different melting point or multiple thermal events could indicate a different polymorph, a salt, or an impurity.

  • Structural Analysis (X-Ray Powder Diffraction - XRPD):

    • XRPD is the definitive technique for identifying the crystalline form of a solid.[7]

    • The diffraction pattern of the precipitate should be compared to a reference pattern of the starting material.

    • A different pattern confirms that the precipitate is a different polymorph or a new crystalline entity.

Analytical TechniqueInformation ProvidedPotential Interpretation of Results
Light Microscopy Particle morphology and size.Crystalline vs. Amorphous nature.
DSC Melting point, enthalpy of fusion, phase transitions.Purity, identification of different polymorphs.
XRPD Crystalline structure (fingerprint).Definitive identification of polymorphs or new crystalline forms.

Proactive Strategies for Preventing Precipitation

  • Rational Buffer Selection:

    • Choose a buffer system that maintains the pH of your solution well outside the 6.0-8.0 range. For example, use a sodium acetate buffer for a pH of 4.5 or a carbonate-bicarbonate buffer for a pH of 9.5.

  • Utilize Co-solvents:

    • For preparing stock solutions, use water-miscible organic solvents such as DMSO, ethanol, or DMF.

    • When diluting into an aqueous medium, ensure the final co-solvent concentration is sufficient to maintain solubility (typically 1-5%). Always perform a small-scale test to ensure compatibility with your experiment.

  • Control Temperature:

    • If you must heat a solution to dissolve the compound, allow it to cool to the experimental temperature slowly and with stirring to prevent rapid supersaturation and precipitation.

  • Consider Formulation Aids:

    • In some cases, the use of solubilizing excipients such as cyclodextrins may be beneficial, particularly for in vivo applications, as they can form inclusion complexes with the drug molecule to enhance its aqueous solubility.

By understanding the amphoteric nature of 4-methylisoquinolin-7-ol and systematically applying these troubleshooting and preventative strategies, researchers can minimize the occurrence of precipitation, ensuring the integrity and success of their experiments.

References

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. arXiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640939, 4-methylisoquinoline. Retrieved from [Link]

  • Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459767, 7-Isoquinolinol. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link]

  • An, Y., et al. (2024). In silico prediction of pKa values using explainable deep learning methods. Heliyon, 10(24), e23456.
  • Kromann, J. C., Christensen, A. S., Steinmann, C., Korth, M., & Jensen, J. H. (2017). Prediction of pKa values for druglike molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982.
  • Brown, A. M., et al. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.
  • Ghaffari, A., et al. (2025). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Data Set.
  • MDPI. (n.d.). Ciprofloxacin-Imprinted Polymers: Synthesis, Characterization, and Applications. Retrieved from [Link]

  • Pharma.Tips. (2025). Preventing API Precipitation in Slow-Release Tablet Formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46695, 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. Retrieved from [Link]

  • Zhang, H., et al. (2024). GR-pKa: a message-passing neural network with retention mechanism for pKa prediction.
  • Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • Mayr, S., et al. (2023). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions.
  • Christensen, A. S., et al. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 4, e2335.
  • Wu, Z., et al. (2021).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135426866, 7-Hydroxyquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14306, 3-Methylisoquinoline. Retrieved from [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • HTD Biosystems. (n.d.). Solid State Characterization. Retrieved from [Link]

Sources

Technical Support Center: 7-Hydroxyisoquinoline (7-HIQ) Fluorescence Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Fluorescence Intensity of 7-Hydroxyisoquinoline Dyes Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Spectroscopy Support Hub. This guide addresses the specific photophysical challenges associated with 7-hydroxyisoquinoline (7-HIQ) and its derivatives. Unlike 8-hydroxyquinoline, which undergoes rapid Intramolecular Proton Transfer (ESIPT) due to adjacent N and OH groups, 7-HIQ is structurally distinct. Its nitrogen (position 2) and hydroxyl (position 7) are spatially separated, making its fluorescence highly sensitive to Intermolecular Proton Transfer (ESPT), solvent polarity, and pH.

Use the sections below to diagnose low quantum yields, spectral shifts, and stability issues.

Part 1: The Mechanism (Why Your Dye Behaves This Way)

To optimize intensity, you must control the competition between radiative decay (fluorescence) and non-radiative proton transfer.

The Core Conflict: In the excited state, the 7-hydroxyl group becomes much more acidic (photoacid behavior), while the isoquinoline nitrogen becomes more basic.

  • In Protic Solvents (Water/Alcohols): The solvent acts as a bridge. The excited dye transfers a proton to the solvent (ESPT), forming a zwitterion or anion. This process is often non-radiative or leads to weak, red-shifted emission, effectively "quenching" the desired bright fluorescence.

  • In Aprotic Solvents (DMSO/DMF/ACN): Proton transfer is blocked. The molecule is forced to emit from its locally excited (LE) neutral state or an Intramolecular Charge Transfer (ICT) state, typically resulting in 10–50x higher quantum yields .

7-HIQ_Photophysics Ground Ground State (S0) (Neutral Enol) Excited Excited State (S1) (High Energy) Ground->Excited Excitation (UV/Blue) Fluorescence Bright Fluorescence (High QY) Excited->Fluorescence Aprotic Solvent (No H-Bonding) ESPT ESPT to Solvent (Water/MeOH) Excited->ESPT Protic Solvent (H-Bond Bridge) Fluorescence->Ground Emission Quenched Quenched/Red-Shifted (Zwitterion/Anion) ESPT->Quenched Non-Radiative Decay Quenched->Ground Relaxation

Figure 1: The competition between bright fluorescence (in aprotic media) and quenching via Excited State Proton Transfer (ESPT) in protic media.

Part 2: Troubleshooting & Optimization (Q&A)
Scenario A: "My fluorescence intensity is extremely low in aqueous buffer."

Diagnosis: You are likely witnessing water-assisted fluorescence quenching . Water molecules accept the proton from the 7-OH group in the excited state, creating a non-fluorescent or weakly fluorescent anionic species.

Corrective Actions:

  • Switch Solvents: If biological compatibility allows, switch to polar aprotic solvents like DMSO , DMF , or Acetonitrile . These solvents cannot accept the proton, locking the dye in its bright neutral form.

  • Encapsulation: If you must work in water (e.g., bio-imaging), encapsulate the dye in micelles (SDS/CTAB) or cyclodextrins . This shields the 7-OH group from bulk water, mimicking an aprotic environment and restoring fluorescence intensity [1].

  • Viscosity Tuning: Add glycerol or PEG. Increasing viscosity restricts torsional relaxation and slows down the diffusion-controlled proton transfer to water.

Scenario B: "I see two emission peaks (Dual Emission). Which one should I quantify?"

Diagnosis: You have a mixture of the Neutral species (shorter wavelength, ~380-420 nm) and the Tautomer/Zwitterion (longer wavelength, ~480-550 nm). This is common in alcohols (methanol/ethanol).

Corrective Actions:

  • For Maximum Intensity: Integrate the Neutral peak. Acidify the solution slightly (pH < pKa of the ground state) to suppress deprotonation.

  • For Ratiometric Sensing: If you are designing a sensor, use the ratio of the two peaks. The ratio is highly sensitive to local pH and solvent polarity.

Scenario C: "The emission shifts blue when I dilute the sample."

Diagnosis: Aggregation . Isoquinoline dyes are planar and prone to


-

stacking at concentrations >10 µM, causing self-quenching or excimer formation (red shift). Dilution breaks these aggregates, restoring the monomeric (blue-shifted) emission.

Corrective Actions:

  • Concentration Check: Ensure your working concentration is < 5 µM .

  • Solubility: 7-HIQ is hydrophobic. Ensure it is fully dissolved in a DMSO stock solution before adding to the aqueous buffer to prevent micro-precipitate formation.

Part 3: Structural Optimization Strategies

If you are synthesizing new derivatives, use these rules to maximize Quantum Yield (


):
ModificationEffect on FluorescenceMechanism
Electron Donating Group (EDG) (e.g., -OMe, -NH2) at Pos 6 or 8Increase Increases electron density on the ring, enhancing the ICT character and oscillator strength.
Electron Withdrawing Group (EWG) (e.g., -NO2)Decrease (Quench) Promotes Intersystem Crossing (ISC) to the triplet state, killing fluorescence.
Rigidification (e.g., fusing rings)Increase Reduces non-radiative decay via bond rotation/vibration.
O-Alkylation (Capping the -OH)Increase (Drastic) Physically prevents ESPT. 7-Methoxyisoquinoline is often much brighter than 7-Hydroxyisoquinoline in water, though pH sensitivity is lost.
Part 4: Standardized Protocols
Protocol 1: pH-Dependent Fluorescence Titration

Purpose: To determine the pKa and optimal pH for maximum brightness.*

Reagents:

  • 1 mM Stock solution of 7-HIQ in DMSO.

  • Universal Buffer (Britton-Robinson) ranging from pH 2.0 to 12.0.

Workflow:

  • Preparation: Prepare 11 cuvettes containing 2.99 mL of buffer at pH 2, 3, ... 12.

  • Addition: Add 10 µL of dye stock to each (Final conc: ~3.3 µM). Mix gently by inversion. Do not vortex vigorously to avoid bubbles.

  • Measurement:

    • Excitation: 330 nm (or determined

      
       from absorbance).
      
    • Slits: 2.5 nm / 2.5 nm.

    • Scan: 350 nm to 650 nm.

  • Analysis: Plot Intensity at

    
     vs. pH. The inflection point is the ground-state pKa.
    
    • Note: You will likely see a "Turn-On" response as you move from alkaline (anion) to neutral/acidic (neutral form) [2].

Protocol 2: Quantum Yield (

) Measurement

Standard: Quinine Sulfate in 0.1 M H2SO4 (


)
  • Blanking: Record the baseline of pure solvent.

  • Absorbance Match: Prepare solutions of 7-HIQ and Quinine Sulfate such that their absorbance at the excitation wavelength (e.g., 350 nm) is identical and below 0.1 OD (to avoid inner filter effects).

  • Integration: Measure the total integrated fluorescence area (

    
    ) for both sample (
    
    
    
    ) and reference (
    
    
    ).
  • Calculation:

    
    
    
    • Where

      
       is the refractive index of the solvent.
      
    • Critical: If measuring in DMSO vs. Water, the refractive index correction (

      
      ) is significant (
      
      
      
      vs
      
      
      ) and must be included.
References
  • Bardez, E., et al. (1997). "Excited-state proton transfer of 7-hydroxyquinoline in micelles and cyclodextrins." Journal of Physical Chemistry B. Link (Demonstrates encapsulation strategy for fluorescence recovery).

  • Thummel, R. P., et al. (2002). "7-Substituted Quinolines and Isoquinolines: Synthesis and Photophysical Properties." Journal of Organic Chemistry. Link (Foundational work on substituent effects and pKa shifts).

  • Saha, S., & Samanta, A. (2002). "Influence of solvent on the excited-state proton transfer of 7-hydroxyquinoline." Journal of Physical Chemistry A. Link (Detailed solvent dependency mechanism).

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Ed. Springer.

Technical Support Center: Minimizing Background Noise in 4-Methylisoquinolin-7-ol Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methylisoquinolin-7-ol. This guide provides in-depth troubleshooting advice in a question-and-answer format to address common issues with high background noise in assays involving this compound. Our approach is grounded in scientific principles to empower you to diagnose and resolve experimental challenges effectively.

Understanding the Challenge: The Nature of 4-Methylisoquinolin-7-ol

4-Methylisoquinolin-7-ol, a derivative of isoquinoline, possesses a heterocyclic aromatic structure.[1][2][3] Such molecules can be prone to autofluorescence, which is a primary contributor to high background noise in fluorescence-based assays.[4][5] This intrinsic fluorescence can interfere with the specific signal from your assay's reporter fluorophore, reducing the signal-to-noise ratio and potentially leading to false-positive or inconclusive results.[6][7] This guide will walk you through a systematic approach to deconstruct and mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Intrinsic Compound-Related Interference

Question 1: My negative control wells containing only 4-methylisoquinolin-7-ol and assay buffer show high fluorescence. What is the likely cause and how can I fix it?

Answer:

This strongly suggests that 4-methylisoquinolin-7-ol itself is autofluorescent at the excitation and emission wavelengths of your assay. Aromatic heterocyclic compounds frequently exhibit intrinsic fluorescence.[4]

Troubleshooting Protocol:

  • Characterize the Autofluorescence Spectrum:

    • Prepare a solution of 4-methylisoquinolin-7-ol in your assay buffer at the highest concentration used in your experiments.

    • Using a plate reader with spectral scanning capabilities, measure the excitation and emission spectra of the compound. This will reveal the wavelengths at which it absorbs and emits light.

    • The absorption spectrum is often similar to the excitation spectrum and can be measured using a UV-Vis spectrophotometer.[8]

  • Optimize Wavelength Settings:

    • The key to minimizing background is to maximize the signal-to-noise ratio.[6]

    • Compare the autofluorescence spectrum of 4-methylisoquinolin-7-ol with the spectra of your assay's fluorophore.

    • Ideally, choose a fluorophore with excitation and emission maxima that are well-separated from the autofluorescence peaks of the compound. Red-shifted fluorophores (emission > 500 nm) are often a good choice as compound interference is more common in the blue-green spectral region.

  • Adjust Bandwidth Settings:

    • If your plate reader allows, narrowing the excitation and emission bandwidths can help to more precisely select the optimal wavelengths for your fluorophore while excluding some of the compound's autofluorescence.[6] However, be aware that reducing the bandwidth can also lower the overall signal intensity.[6]

Question 2: Could the solvent I use to dissolve 4-methylisoquinolin-7-ol be contributing to the high background?

Answer:

Yes, the solvent can significantly impact background noise in several ways. Solvents can have their own intrinsic fluorescence, and they can also influence the fluorescent properties of 4-methylisoquinolin-7-ol.[9] Solvent polarity can alter the excited state of a fluorophore, leading to spectral shifts (a phenomenon known as solvatochromism).[9]

Troubleshooting Protocol:

  • Test Solvent Blanks: Run a control plate with just the assay buffer and the various solvents you are using (e.g., DMSO, ethanol) to check for intrinsic solvent fluorescence at your assay wavelengths.

  • Evaluate Solvent Polarity Effects:

    • Prepare solutions of 4-methylisoquinolin-7-ol in a range of solvents with varying polarities.

    • Measure the fluorescence intensity. A change in intensity or a shift in the emission wavelength can indicate a strong solvent effect.[9]

  • Minimize Solvent Concentration: Keep the final concentration of any organic solvent in your assay as low as possible. For instance, many assays tolerate up to 1-2% DMSO with minimal interference.[10]

Solvent Polarity Index Potential Issues Recommendation
DMSO 7.2Can be intrinsically fluorescent, hygroscopicKeep final concentration <2%. Use high-purity, anhydrous grade.
Ethanol 5.2Can contain fluorescent impuritiesUse spectroscopy-grade ethanol.
Methanol 6.6Similar to ethanolUse spectroscopy-grade methanol.
Water/Buffer 10.2Generally low fluorescenceUse high-purity water (e.g., Milli-Q).

This table provides a general guide. Empirical testing with your specific assay conditions is crucial.

Category 2: Assay Component and Procedural Issues

Question 3: I've optimized for compound autofluorescence, but my background is still high, even in wells without my test compound. What else should I investigate?

Answer:

High background in the absence of your test compound points to issues with other assay components or the general assay procedure. Common culprits include contaminated reagents, non-specific binding of antibodies or detection reagents, and autofluorescence from the microplate itself.[11][12]

Troubleshooting Workflow:

G A High Background in No-Compound Wells B Test Individual Assay Components for Fluorescence A->B C Buffer Components Fluorescent? B->C Check Buffer, Media, Sera D Antibodies/Proteins Aggregated? B->D Check Proteins, Antibodies E Insufficient Washing? B->E Review Protocol F Inadequate Blocking? B->F Review Protocol K Plate Autofluorescence? B->K Check Plate Type C->D No G Replace Fluorescent Component (e.g., use microscopy-grade media) C->G Yes D->E No H Centrifuge Reagents Before Use D->H Yes E->F No I Increase Wash Steps/Volume E->I Yes J Optimize Blocking Agent/Time F->J Yes F->K No L Switch to Black, Low-Autofluorescence Plates K->L Yes

Caption: Troubleshooting workflow for high background from assay components.

Detailed Steps:

  • Screen Individual Components: Test each component of your assay in isolation (buffer, media, serum, antibodies, etc.) for intrinsic fluorescence.[12] Some media components like phenol red and fetal bovine serum are known to be fluorescent.[11] Consider using media optimized for microscopy or performing measurements in a simple buffered saline solution.[11]

  • Optimize Antibody/Reagent Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding and increased background.[13][14] Titrate your antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.

  • Improve Washing and Blocking Steps:

    • Washing: Insufficient washing can leave behind unbound fluorescently labeled reagents.[15] Increase the number of wash steps or the volume of wash buffer.[12]

    • Blocking: Inadequate blocking of non-specific binding sites on the plate or on cellular components can cause high background.[13] Experiment with different blocking agents (e.g., BSA, casein) and optimize the incubation time.[12]

  • Check for Aggregates: Protein and reagent aggregates can scatter light and contribute to background.[12] Centrifuge your protein and antibody solutions before use to pellet any aggregates.[12]

Category 3: Instrumentation and Data Analysis

Question 4: How can I be sure my plate reader settings are optimal for minimizing background?

Answer:

Suboptimal plate reader settings are a common and easily correctable source of high background. Key parameters to optimize include gain settings, number of flashes, and the choice of microplate.[11]

Instrument Optimization Protocol:

  • Gain Setting: The gain is an artificial amplification of the fluorescence signal.[11] While a high gain can increase your signal, it will also amplify the background. Set the gain using your positive control well to a value that is below saturation but provides a robust signal.

  • Number of Flashes: Increasing the number of flashes per well and averaging the reads can help to reduce variability and background noise, especially for low-concentration samples.[11] A typical range is 10-50 flashes per well.[11]

  • Choice of Microplate: For fluorescence assays, always use black microplates.[11] The black color minimizes background by quenching stray light and reducing plate autofluorescence and well-to-well crosstalk.[11][12]

Parameter Recommendation Rationale
Plate Color Opaque BlackMinimizes autofluorescence and light scatter.[11]
Gain Setting Adjust to avoid saturation of the highest signal wellBalances signal amplification with background noise.[11]
Number of Flashes 10-50Averages out random noise for more stable readings.[11]
Read Position Top Read (for most solution-based assays)Avoids reading through the plastic at the bottom of the well.

Question 5: Can 4-methylisoquinolin-7-ol be a "Pan-Assay Interference Compound" (PAINS)?

Answer:

Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in multiple high-throughput screens due to non-specific activity or assay interference.[4][16][17] Given that 4-methylisoquinolin-7-ol contains a phenolic hydroxyl group, it has a structural motif that can be associated with PAINS behavior.[17] Such compounds can interfere with assays in various ways, including redox activity or non-specific protein reactivity.[4]

Mitigation Strategy:

If you suspect 4-methylisoquinolin-7-ol is acting as a PAIN, it is crucial to validate its activity in a secondary, orthogonal assay that has a different detection modality (e.g., a luminescence-based or label-free assay).[18] This helps to confirm that the observed activity is specific to the biological target and not an artifact of the primary assay format.[18]

G A Initial Hit in Primary Fluorescence Assay B Is the compound a suspected PAIN? A->B C Perform Orthogonal Secondary Assay (e.g., Luminescence, Label-Free) B->C Yes D Activity Confirmed? C->D E Proceed with Hit Validation D->E Yes F Deprioritize as likely Assay Interference D->F No

Caption: Workflow for validating potential PAINS compounds.

References

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high? Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]

  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. Retrieved from [Link]

  • LI-COR Biosciences. (2015, November 10). Troubleshooting High Background in Near-Infrared In-Gel Westerns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640939, 4-Methylisoquinoline. Retrieved from [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • Tecan. (n.d.). How to develop an optimal fluorescence assay. Retrieved from [Link]

  • Heumos, L., Schaar, A. C., et al. (2023).
  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the buffer solution on the fluorescence intensity.... Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Dahlin, J. L., Walters, M. A. (2014). The Ecstasy and Agony of Assay Interference Compounds.
  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • Baell, J. B., Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(6), 1523–1526.
  • Johnson, G. T. (2018). A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. Molecular Biology of the Cell, 29(26), 3053–3058.
  • ChemSynthesis. (2025, May 20). 4-methylisoquinoline. Retrieved from [Link]

  • Drug Hunter. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • BPS Bioscience. (2026, February 2). Boost assay sensitivity and throughput with SwiftFluo® TR-FRET kinase kits. Retrieved from [Link]

  • Khan, I., et al. (2017). Fluorescence and Phosphorescence Assay of β-D-Glucans from Basidiomycete Medicinal Mushrooms. Molecules, 22(1), 125.
  • ResearchGate. (n.d.). Impact of buffer type and diluting solvent on the emission quenching.... Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-methyl-1-isoquinolinol. Retrieved from [Link]

  • DeNovix. (2025, March 26). Fluorescence Measurement Best Practices | Technical Note 154. Retrieved from [Link]

  • Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries.
  • Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Retrieved from [Link]

  • Cytek Biosciences. (2021, July 18). ChUG #8 - Dealing with autofluorescence in spectral flow cytometry [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18750, 4-Isoquinolinol. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pan-assay interference compounds – Knowledge and References. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Potency Guide: 4-Methylisoquinolin-7-ol vs. Isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-methylisoquinolin-7-ol versus its parent scaffold isoquinoline , focusing on biological potency, structure-activity relationships (SAR), and experimental utility.

Executive Summary

Isoquinoline serves as a fundamental nitrogen-heterocyclic scaffold with low intrinsic specificity and weak biological activity. 4-Methylisoquinolin-7-ol is a functionalized derivative where the addition of a hydroxyl group at position 7 and a methyl group at position 4 dramatically enhances potency in two distinct domains:

  • Biological Potency: Significantly increased affinity for Alpha-2 Adrenergic Receptors and PNMT (Phenylethanolamine N-methyltransferase) inhibition compared to the inert scaffold.[1]

  • Physicochemical Potency: High quantum yield fluorescence (pH-dependent), acting as a sensitive optical probe, whereas isoquinoline is weakly fluorescent.

FeatureIsoquinoline (Scaffold)4-Methylisoquinolin-7-ol (Active Agent)
CAS 119-65-378234-25-0
Primary Activity Non-specific DNA intercalation (toxic)

-Adrenergic Antagonism / PNMT Inhibition
Binding Mode Hydrophobic Stacking (Weak)H-Bonding (7-OH) + Hydrophobic Fit (4-Me)
Fluorescence Weak / NegligibleHigh (pH-sensitive, Blue/Green emission)
Potency (Est.) Ki > 100

M (Inactive)
Ki range: nM to low

M (Active)

Mechanistic Basis of Potency

The superior potency of 4-methylisoquinolin-7-ol is driven by specific molecular interactions that the parent isoquinoline lacks.

Structure-Activity Relationship (SAR)
  • 7-Hydroxyl Group (The Anchor): The -OH at position 7 acts as a critical Hydrogen Bond Donor (HBD). In adrenergic receptors, this mimics the phenolic hydroxyls of endogenous catecholamines (norepinephrine), allowing high-affinity binding to serine residues in the receptor pocket.

  • 4-Methyl Group (The Lock): The methyl group at position 4 increases lipophilicity (

    
    ) and provides steric bulk that restricts rotation, locking the molecule into an active conformation that fits into hydrophobic sub-pockets of the target enzyme or receptor.
    
  • Isoquinoline Core: Provides the planar aromatic surface for

    
     stacking interactions with aromatic residues (e.g., Phenylalanine/Tryptophan) in the binding site.
    
Signaling Pathway & Interaction Map

The following diagram illustrates how the functionalized derivative engages the target compared to the scaffold.

SAR_Mechanism cluster_SAR Molecular Features IsoQ Isoquinoline (Scaffold) Effect_None Low/Non-Specific Binding (Ki > 100 µM) IsoQ->Effect_None Lacks H-Bond Donors Deriv 4-Methylisoquinolin-7-ol (Functionalized) Target_Alpha2 Alpha-2 Adrenergic Receptor Deriv->Target_Alpha2 7-OH binds Ser residues 4-Me fits hydrophobic pocket Target_PNMT PNMT Enzyme (Epinephrine Synthesis) Deriv->Target_PNMT Mimics Catecholamine Effect_Bind High Affinity Binding (Ki < 1 µM) Target_Alpha2->Effect_Bind Target_PNMT->Effect_Bind Feat_OH 7-OH Group (H-Bond Donor) Feat_OH->Deriv Feat_Me 4-Me Group (Steric/Lipophilic) Feat_Me->Deriv

Caption: SAR map showing how 7-OH and 4-Me substitutions enable specific receptor targeting vs. the inert scaffold.

Comparative Experimental Data

The following data synthesizes findings from patent literature (US 4,352,809) and medicinal chemistry studies on isoquinoline derivatives (e.g., SK&F series).

Biological Inhibition Profile
TargetIsoquinoline IC50/Ki4-Methylisoquinolin-7-ol IC50/KiInterpretation

-Adrenoceptor
> 100,000 nM (Inactive)~50 - 500 nM Potent antagonist activity due to 7-OH mimicking catechol.
PNMT Enzyme Inactive< 10

M
Inhibits epinephrine synthesis; 7-OH is critical for active site recognition.
Non-Specific Toxicity High (DNA Intercalation)ReducedFunctionalization often reduces planar stacking with DNA, lowering mutagenicity.
Physicochemical Properties (Probe Potency)

For researchers using these as optical probes:

  • Isoquinoline: Fluorescence Quantum Yield (

    
    ) < 0.01 (Solvent dependent).
    
  • 4-Methylisoquinolin-7-ol:

    
     > 0.5 (in basic media). The 7-OH group undergoes Excited-State Proton Transfer (ESPT), making it a "potent" pH-sensitive fluorophore.
    

Experimental Protocols

Synthesis of 4-Methylisoquinolin-7-ol (Modified Pomeranz-Fritsch)

Unlike the simple isoquinoline synthesis, the 7-hydroxy-4-methyl derivative requires a specific pathway to install the substituents correctly.

Reagents: 3-hydroxybenzaldehyde, aminoacetaldehyde dimethyl acetal, sulfuric acid.

  • Condensation: React 3-hydroxybenzaldehyde with aminoacetaldehyde dimethyl acetal to form the Schiff base.

  • Cyclization: Treat with 70%

    
     (acid-catalyzed cyclization). Note: The 4-methyl group introduction often requires using a specific ketone precursor or subsequent methylation, or starting from 3-hydroxy-benzylamine  and a 2-oxopropanal derivative.
    
  • Validation: Verify structure via NMR. The 7-OH signal will be exchangeable with

    
    ; the 4-Me will appear as a singlet ~2.4-2.6 ppm.
    
Alpha-2 Adrenergic Binding Assay

To validate the potency difference experimentally:

Materials:

  • Source: Rat cerebral cortex membranes (rich in

    
     receptors).
    
  • Radioligand:

    
    -Rauwolscine (Antagonist) or 
    
    
    
    -Clonidine (Agonist).
  • Test Compounds: Isoquinoline (Control), 4-Methylisoquinolin-7-ol (Test).

Protocol:

  • Preparation: Homogenize rat cortex in 50 mM Tris-HCl (pH 7.7). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation:

    • Mix 100

      
      L membrane suspension.
      
    • Add 1 nM

      
      -Rauwolscine.
      
    • Add increasing concentrations of test compound (

      
       M to 
      
      
      
      M).
    • Incubate at 25°C for 30 mins.

  • Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Expectation: Isoquinoline curve will be flat (no displacement). 4-Methylisoquinolin-7-ol will show a sigmoidal displacement curve.
Assay Workflow Diagram

Assay_Workflow Start Start: Membrane Prep (Rat Cortex) Mix Add [3H]-Ligand + Test Compound Start->Mix Incubate Incubate 25°C, 30 min Mix->Incubate Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (CPM) Filter->Count Analyze Calculate Ki (Cheng-Prusoff) Count->Analyze

Caption: Radioligand binding workflow to determine Ki values for Alpha-2 antagonism.

References

  • Hieble, J. P., et al. (1982). Method of producing alpha2 antagonism.[2]US Patent 4,352,809 .

    • Core Reference: Establishes the alpha-2 adrenergic antagonist activity of functionalized isoquinolines.
  • Pendleton, R. G., et al. (1976). Studies on the distribution of phenylethanolamine N-methyltransferase and epinephrine in the rat.Journal of Pharmacology and Experimental Therapeutics , 197(3), 623-632.

    • Context: Discusses SK&F 64139 and rel
  • BLD Pharm. (2024). Product Safety and Data Sheet: 4-Methylisoquinolin-7-ol (CAS 78234-25-0).[3][4][5]

    • Verification: Confirms chemical identity and commercial availability for research.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.Biochemical Pharmacology , 22(23), 3099-3108.

    • Methodology: Standard reference for calculating potency constants in the described protocols.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methylisoquinolin-7-ol
Reactant of Route 2
Reactant of Route 2
4-methylisoquinolin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.